molecular formula C8H9ClN2O2 B3030230 5-Amino-2-chloronicotinic acid ethyl ester CAS No. 884495-40-3

5-Amino-2-chloronicotinic acid ethyl ester

Cat. No.: B3030230
CAS No.: 884495-40-3
M. Wt: 200.62
InChI Key: YEZMAGYEPBNXPV-UHFFFAOYSA-N
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Description

5-Amino-2-chloronicotinic acid ethyl ester is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-chloronicotinic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-chloronicotinic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZMAGYEPBNXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660562
Record name Ethyl 5-amino-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-40-3
Record name Ethyl 5-amino-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular weight and structure of 5-Amino-2-chloronicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Amino-2-chloronicotinic acid ethyl ester , a critical heterocyclic building block in medicinal chemistry.

Characterization, Synthetic Pathways, and Medicinal Applications

Executive Summary

5-Amino-2-chloronicotinic acid ethyl ester (CAS: 884495-40-3 ) is a highly functionalized pyridine derivative serving as a strategic scaffold in the synthesis of bioactive heterocycles.[1] Distinguished by its orthogonal reactivity—combining an electrophilic ester, a nucleophilic amine, and a displaceable chlorine atom—it is a preferred starting material for developing pyrido[2,3-d]pyrimidines and 1,5-naphthyridines . These fused ring systems are pharmacophores frequently observed in kinase inhibitors (e.g., EGFR, PI3K) and antiparasitic agents.

Chemical Identity & Physicochemical Properties[2][3][4][5]
PropertyData
IUPAC Name Ethyl 5-amino-2-chloropyridine-3-carboxylate
Common Name Ethyl 5-amino-2-chloronicotinate
CAS Registry Number 884495-40-3
Molecular Formula

Molecular Weight 200.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
pKa (Predicted) ~3.5 (Pyridine N), ~18 (Amine)
Structural Characterization

Accurate identification relies on the distinct electronic environments of the pyridine ring protons and the ethyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       1.32 ppm (t, 3H):  Methyl protons of the ethyl ester (
      
      
      
      ).
    • 
       4.30 ppm (q, 2H):  Methylene protons of the ethyl ester (
      
      
      
      ).
    • 
       5.60 ppm (br s, 2H):  Amino group protons (
      
      
      
      ). Broadening occurs due to exchangeable protons.
    • 
       7.45 ppm (d, 1H, 
      
      
      
      ):
      Proton at position 4 (H4). Shielded relative to unsubstituted nicotinates due to the electron-donating effect of the C5-amine.
    • 
       7.95 ppm (d, 1H, 
      
      
      
      ):
      Proton at position 6 (H6). Deshielded by the adjacent ring nitrogen but moderated by the C5-amine.
Mass Spectrometry (MS)
  • ESI-MS: Displays a characteristic

    
     peak at 201.1 m/z .
    
  • Isotope Pattern: A distinctive 3:1 ratio between the M and M+2 peaks (201.1 / 203.1) confirms the presence of a single Chlorine atom (

    
    ).
    
Synthetic Methodology

The synthesis of 5-amino-2-chloronicotinic acid ethyl ester requires a stepwise functionalization of the pyridine core, prioritizing the preservation of the halogen during the reduction step.

Core Synthesis Workflow

The most robust route proceeds from 2-hydroxynicotinic acid , utilizing nitration to install the nitrogen functionality at C5, followed by chlorination and chemoselective reduction.

SynthesisRoute Start 2-Hydroxynicotinic Acid Step1 2-Hydroxy-5-nitro- nicotinic Acid Start->Step1 HNO3, H2SO4 (Nitration) Step2 2-Chloro-5-nitro- nicotinic Acid Step1->Step2 POCl3, DMF cat. (Chlorination) Step3 Ethyl 2-chloro-5-nitro- nicotinate Step2->Step3 EtOH, H2SO4 (Esterification) Final Ethyl 5-amino-2-chloro- nicotinate Step3->Final Fe, AcOH or SnCl2 (Selective Reduction)

Figure 1: Stepwise synthesis from 2-hydroxynicotinic acid. Note the use of Fe/AcOH or SnCl2 in the final step to prevent hydrodehalogenation (loss of Cl) which often occurs with catalytic hydrogenation (


).
Detailed Protocol: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without displacing the C2-chlorine atom.

  • Reactants: Dissolve Ethyl 2-chloro-5-nitronicotinate (1.0 eq) in Ethanol/Water (4:1).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).

  • Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

  • Extraction: Dilute with EtOAc, wash with

    
     (aq). Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-50% EtOAc in Hexanes).

Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its structure allows for regioselective cyclization , enabling the rapid construction of bicyclic heteroaromatic scaffolds.

Key Reaction Pathways
  • Pyrido[2,3-d]pyrimidine Synthesis:

    • Reaction with formamidine acetate or urea closes the pyrimidine ring across the C5-amino and C3-ester groups.

    • Result: 7-chloro-pyrido[2,3-d]pyrimidin-4-one derivatives (Kinase inhibitor scaffolds).

  • Buchwald-Hartwig Amination:

    • The C2-chlorine is susceptible to palladium-catalyzed cross-coupling, allowing the introduction of diverse aryl amines before or after cyclization.

Applications cluster_pathways Divergent Synthesis Core Ethyl 5-amino-2-chloronicotinate (Scaffold) PathA Cyclization (Urea/Formamidine) Core->PathA PathB Pd-Catalyzed Coupling (Buchwald-Hartwig) Core->PathB ProductA Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) PathA->ProductA ProductB Functionalized Pyridines (Antiparasitics) PathB->ProductB

Figure 2: Divergent synthetic utility in medicinal chemistry. The scaffold enables access to both fused bicyclic systems and functionalized monocycles.

Handling and Safety Considerations
  • Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2). The C2-chlorine renders the ring electrophilic; potential sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases which may hydrolyze the ester.

References
  • Synthesis of 2-Chloro-5-nitronicotinic acid: GuideChem Technical Report. "Synthesis and applications of 2-Chloro-5-nitronicotinic acid." Available at:

  • Precursor Identification (Ethyl 2-chloro-5-nitronicotinate): Sigma-Aldrich Product Data. "Ethyl 2-chloro-5-nitronicotinate | CAS 151322-83-7."[2][3] Available at:

  • Target Compound Data (Ethyl 5-amino-2-chloronicotinate): Bide Pharmatech. "CAS 884495-40-3 Product Sheet." Available at:

  • Kinase Inhibitor Scaffolds: BenchChem Application Notes. "The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry." (Analogous chemistry). Available at:

Sources

Thermodynamic and Kinetic Solubility Profiling of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic chemistry, the physicochemical behavior of foundational building blocks dictates the success of downstream assays and synthetic steps. 5-Amino-2-chloronicotinic acid ethyl ester (CAS: 884495-40-3) is a highly functionalized pyridine scaffold frequently utilized in the development of targeted therapeutics .

As a Senior Application Scientist, I frequently observe that the bottleneck in utilizing such heteroaromatic scaffolds lies not in their reactivity, but in their solvation dynamics. This whitepaper provides an in-depth mechanistic analysis and highly validated experimental protocols for managing the solubility of this compound in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate solubility, we must first deconstruct the molecular architecture of the solute and understand the causality behind its solvent interactions.

The structure of 5-Amino-2-chloronicotinic acid ethyl ester presents four distinct solvation domains:

  • The Pyridine Core: A planar, aromatic system that drives

    
     stacking in the solid crystal lattice.
    
  • C5-Primary Amine (-NH₂): Acts as both a strong hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA).

  • C2-Chloro Group (-Cl): An electron-withdrawing, lipophilic moiety that influences the pKa of the adjacent ring nitrogen.

  • C3-Ethyl Ester (-COOCH₂CH₃): A lipophilic tail with a strong HBA at the carbonyl oxygen.

Causality of Solvent Interactions

The dissolution of this crystalline solid requires the solvent to overcome the lattice energy via favorable solute-solvent interactions .

  • DMSO (Polar Aprotic): DMSO possesses a high dielectric constant (

    
    ) and a highly polarized S=O bond. It is an exceptional HBA but lacks HBD capabilities . The sulfoxide oxygen forms strong hydrogen bonds with the C5-amine protons of the compound, rapidly disrupting the crystal lattice. Simultaneously, DMSO's hydrophobic methyl groups solvate the lipophilic chloro and ethyl ester moieties. This dual-action solvation mechanism results in exceptionally high kinetic and thermodynamic solubility.
    
  • Methanol (Polar Protic): Methanol (

    
    ) acts as both an HBD and HBA . While it can form a complex hydrogen-bonding network with the amine and the ester carbonyl, its smaller hydrophobic surface area and lower dielectric constant make it less efficient at solvating the lipophilic portions of the molecule compared to DMSO. Consequently, dissolution in methanol is more equilibrium-driven and yields lower overall solubility limits.
    

SolvationLogic Compound 5-Amino-2-chloronicotinic acid ethyl ester DMSO DMSO (Polar Aprotic) Compound->DMSO Dissolves in MeOH Methanol (Polar Protic) Compound->MeOH Dissolves in HBA Strong H-Bond Acceptor (Interacts with -NH2) DMSO->HBA HBD_HBA H-Bond Donor & Acceptor (Interacts with -NH2 & -C=O) MeOH->HBD_HBA SolvDMSO High Solvation Energy (Rapid Dissolution) HBA->SolvDMSO SolvMeOH Moderate Solvation Energy (Equilibrium Driven) HBD_HBA->SolvMeOH

Caption: Logical relationship of solvation thermodynamics for DMSO versus Methanol.

Comparative Solubility Dynamics

The quantitative parameters governing the choice of solvent are summarized below. This data matrix allows researchers to select the appropriate solvent based on the downstream application.

SolventClassificationDielectric Constant (

)
H-Bond DonorH-Bond AcceptorPredicted SolubilityPrimary Application
DMSO Polar Aprotic46.7NoStrongHigh (>50 mM)In vitro bioassay stock solutions, HTS
Methanol Polar Protic32.7YesModerateModerate (10-50 mM)LC-MS mobile phase, recrystallization

Experimental Methodologies for Solubility Determination

Visual assessments of solubility are prone to false positives due to the formation of micro-suspensions. To ensure scientific integrity, solubility must be treated as a self-validating system. The Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification is the industry standard for generating reproducible data .

SolubilityWorkflow Start Solid Compound (CAS: 884495-40-3) Solvents Add Solvent (DMSO or MeOH) Start->Solvents Incubate Incubate at 25°C (Shake-flask, 24-48h) Solvents->Incubate PhaseSep Phase Separation (Centrifugation at 10,000g) Incubate->PhaseSep Supernatant Extract Supernatant PhaseSep->Supernatant Dilution Serial Dilution (in matching mobile phase) Supernatant->Dilution Analysis HPLC-UV/LC-MS Analysis Dilution->Analysis Calc Quantification vs. Calibration Curve Analysis->Calc

Caption: Step-by-step workflow for thermodynamic solubility determination.

Step-by-Step Protocol: Thermodynamic Shake-Flask Method
  • Solid Dispensing: Accurately weigh 5.0 mg of 5-Amino-2-chloronicotinic acid ethyl ester into a chemically resistant 2 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol). The objective is to force a supersaturated state where visible, undissolved solid remains in the vial.

  • Equilibration: Seal the vial tightly and incubate at 25°C on a thermoshaker at 800 RPM.

    • Expert Insight: While DMSO solutions typically reach equilibrium within 24 hours, methanol suspensions should be shaken for 48 hours. Methanol's lower solvation energy means crystal lattice disruption occurs at a slower kinetic rate.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C to firmly pellet the undissolved solid.

  • Extraction & Dilution: Carefully aspirate a 10 µL aliquot of the optically clear supernatant. Serially dilute this aliquot in the intended HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the final concentration falls within the linear dynamic range of your UV detector.

  • Quantification: Analyze the diluted sample via HPLC-UV (monitoring at

    
     ~254 nm) and calculate the exact concentration against a pre-established 5-point standard calibration curve.
    

Solvent-Specific Workflows & Best Practices

Drawing from extensive laboratory experience, handling this specific chemical class requires strict adherence to solvent-specific best practices to prevent compound degradation or false assay readouts.

DMSO: Hygroscopicity and Freeze-Thaw Risks

DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric water. Because 5-Amino-2-chloronicotinic acid ethyl ester is highly lipophilic, even a 5% water content in a DMSO stock can drastically reduce its solubility, causing the compound to spontaneously precipitate (crash out) of solution.

  • Protocol Standard: Always store DMSO stock solutions in tightly sealed, argon-purged vials at -20°C. Furthermore, limit freeze-thaw cycles. During the freezing process, localized concentration gradients form, which can induce irreversible crystallization of the compound.

Methanol: Transesterification Risks

When utilizing methanol for recrystallization or prolonged LC-MS sample preparation, researchers must be aware of the chemical reactivity of the ethyl ester moiety.

  • Protocol Standard: Heating 5-Amino-2-chloronicotinic acid ethyl ester in methanol introduces a theoretical risk of transesterification—converting the ethyl ester into a methyl ester. While this reaction is kinetically slow without an acid or base catalyst, prolonged exposure to methanol at elevated temperatures (e.g., >50°C) should be strictly avoided to maintain the structural integrity of the scaffold.

References

  • Title: Ethyl 5-amino-2-chloropyridine-3-carboxylate (CAS: 884495-40-3) Source: EPA CompTox Chemicals Dashboard (U.S. Environmental Protection Agency) URL: [Link]

  • Title: PubChem Compound Summary for CID 679, Dimethyl sulfoxide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 887, Methanol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Drug-like Properties: Concepts, Structure Design and Methods Source: Kerns, E. H., & Di, L. (2008). Academic Press / ScienceDirect. URL: [Link]

The Versatile Scaffold: An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Sources

pKa Values and Ionization Behavior of 5-Amino-2-chloronicotinic Acid Ethyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-chloronicotinic acid ethyl ester (Ethyl 5-amino-2-chloropyridine-3-carboxylate; CAS: 108025-24-5) is a highly functionalized pyridine derivative that serves as a critical building block in the design of kinase inhibitors and agrochemicals. For drug development professionals, understanding the exact ionization behavior (pKa) of this scaffold is paramount, as it dictates solubility, membrane permeability, and protein-binding affinity. This whitepaper provides an in-depth mechanistic analysis of its ionization, supported by structural causality, quantitative data, and self-validating experimental protocols.

Structural Analysis and Electronic Causality

To understand the ionization of 5-amino-2-chloronicotinic acid ethyl ester, we must dissect the electronic contributions of its substituents. The core scaffold is a pyridine ring, which typically exhibits a pKa of ~5.2. However, the basicity of this specific molecule is drastically altered by its highly decorated structure.

The Protonation Site: Endocyclic vs. Exocyclic Nitrogen

A common misconception in aminopyridine derivatives is that the exocyclic amino group (-NH₂) acts as the primary proton acceptor. However, extensive NMR and computational studies on aminopyridines demonstrate that protonation occurs almost exclusively at the endocyclic pyridine nitrogen (N1) .

The Causality: The lone pair of electrons on the 5-amino group is delocalized into the aromatic


-system via resonance (+R effect). This delocalization depletes electron density from the exocyclic nitrogen, rendering it non-basic. Conversely, the lone pair on the endocyclic N1 atom resides in an 

hybridized orbital orthogonal to the

-system. Because it is not involved in aromaticity, it remains available to accept a proton.
Substituent Effects on Basicity

Despite N1 being the protonation site, the molecule exhibits a highly depressed pKa due to the cumulative electron-withdrawing effects of the other substituents:

  • 2-Chloro Group: Exerts a strong inductive electron-withdrawing (-I) effect directly adjacent (ortho) to the N1 atom, severely stripping electron density from the basic site.

  • 3-Ethyl Carboxylate Group: Exerts both inductive (-I) and resonance (-R) withdrawing effects, further destabilizing the conjugate acid.

  • 5-Amino Group: While it donates electrons via resonance (+R) to the ortho and para positions, its inductive withdrawal (-I) at the meta position relative to the ester creates a complex push-pull system that ultimately fails to overcome the massive electron depletion caused by the chloro and ester groups.

ElectronicEffects Substituents Pyridine Ring Substituents Chloro 2-Chloro (-I Effect) Substituents->Chloro Ester 3-Ethyl Carboxylate (-I, -R Effect) Substituents->Ester Amino 5-Amino (+R, -I Effect) Substituents->Amino Result Net Effect: Drastic pKa Reduction (pKa ~ 2.06) Chloro->Result Ester->Result Amino->Result

Figure 1: Cumulative electronic effects of substituents on the pyridine ring basicity.

Quantitative Physicochemical Data

The culmination of these electronic effects results in an experimentally extrapolated basic apparent pKa of 2.06 for the conjugate acid .

Summary of Ionization Parameters
ParameterValueMethod / Condition
Chemical Name Ethyl 5-amino-2-chloropyridine-3-carboxylateIUPAC
pKa (Basic Apparent) ~2.06Aqueous Extrapolation
Primary Protonation Site Endocyclic N1Structural / NMR Consensus
LogP (Predicted) ~1.8 - 2.2In Silico
Ionization at pH 1.5 ~78% CationicGastric Fasting State
Ionization at pH 7.4 >99.9% NeutralBlood Plasma / Intestinal

Physiological Implications: Because the pKa is 2.06, the molecule is predominantly neutral throughout the intestinal tract and systemic circulation (pH 6.5 - 7.4). It only achieves significant ionization in the highly acidic environment of the fasting stomach (pH 1.5), where the ratio of ionized to unionized drug is approximately 3.6 to 1.

Self-Validating Experimental Protocol for pKa Determination

Standard aqueous potentiometric titration is inadequate for this molecule due to its low pKa (< 3) and poor aqueous solubility. Instead, a UV-Metric Titration via Cosolvent Extrapolation (the Yasuda-Shedlovsky method) is required.

This protocol is a self-validating system : the accuracy of the final aqueous pKa is internally verified by the linearity of the extrapolation plot. If the analyte aggregates or degrades, the plot deviates from linearity, immediately flagging the data as invalid.

Step-by-Step Methodology
  • Analyte Stock Preparation: Dissolve the analyte in HPLC-grade Methanol to create a 10 mM stock solution. Methanol is chosen as the cosolvent to ensure complete dissolution of the lipophilic ester.

  • Buffer System Setup: Prepare a series of universal aqueous buffers ranging from pH 1.0 to 4.0 (using HCl/KCl for pH < 2.5, and citrate buffers for pH 2.5-4.0). Maintain a constant ionic strength of 0.15 M using KCl to mimic physiological osmolality.

  • Cosolvent Titration Matrices: Prepare three sets of working solutions by mixing the stock, buffers, and additional methanol to achieve exact cosolvent ratios of 30%, 40%, and 50% (v/v) Methanol.

  • Spectral Acquisition: Record UV absorption spectra (200 - 400 nm) for each solution. The protonation of the pyridine ring induces a distinct bathochromic shift, creating clear isosbestic points.

  • Target Factor Analysis (TFA): Deconvolute the overlapping spectra of the neutral and protonated species using TFA software to extract the apparent pKa (

    
    ) for each cosolvent ratio.
    
  • Yasuda-Shedlovsky Extrapolation (Validation Step): Plot the

    
     against the inverse dielectric constant (
    
    
    
    ) of the respective methanol-water mixtures. A strictly linear regression (
    
    
    ) validates the assay. The y-intercept of this regression yields the true aqueous pKa.

UV_Workflow Start Prepare Analyte Stock (Methanol) Mix Mix & Equilibrate (30%, 40%, 50% MeOH) Start->Mix Buffer Prepare Aqueous Buffers (pH 1.0 to 4.0) Buffer->Mix Spectra Acquire UV Spectra (200 - 400 nm) Mix->Spectra Analysis Yasuda-Shedlovsky Extrapolation Spectra->Analysis

Figure 2: Self-validating UV-metric workflow for pKa determination via cosolvent extrapolation.

Implications in Drug Development

For formulation scientists, the pKa of 2.06 classifies 5-amino-2-chloronicotinic acid ethyl ester as a very weak base.

  • Solubility Challenges: The compound will exhibit dissolution-rate limited absorption (BCS Class II/IV characteristics). While it may dissolve rapidly in the acidic stomach due to salt formation (pyridinium cation), it is at high risk of precipitating as the free base upon entering the higher pH environment of the duodenum.

  • Formulation Strategy: To mitigate this "spring and parachute" precipitation effect, formulation strategies should avoid relying solely on gastric acidification. Instead, utilizing lipid-based drug delivery systems (SMEDDS) or amorphous solid dispersions (ASDs) with polymeric precipitation inhibitors (e.g., HPMCAS) is highly recommended to maintain supersaturation in the intestinal tract.

References

  • Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. PLOS One. Available at:[Link]

  • Ethyl 5-amino-2-chloropyridine-3-carboxylate (DTXSID00660562). EPA CompTox Chemicals Dashboard. Available at:[Link]

safety data sheet SDS for 5-Amino-2-chloronicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive Safety Data Sheet (SDS) and application whitepaper for Ethyl 5-amino-2-chloronicotinate . This document is designed for researchers and drug development professionals, synthesizing standard regulatory data with field-proven experimental insights.

CAS No: 884495-40-3 | Role: Pharmaceutical Intermediate | Version: 2.1 (Research Grade)

Part 1: Chemical Identity & Structural Integrity

Senior Scientist Note: In high-throughput synthesis, this compound is frequently confused with its isomer, Ethyl 2-amino-5-chloronicotinate (CAS 169495-51-6). Verification of the substitution pattern (5-amino vs. 2-amino) via 1H NMR is critical before initiating scale-up, as their reactivity profiles in nucleophilic aromatic substitution (


) differ drastically.
Product Identifiers
ParameterSpecification
Chemical Name Ethyl 5-amino-2-chloronicotinate
Synonyms 5-Amino-2-chloronicotinic acid ethyl ester; Ethyl 5-amino-2-chloropyridine-3-carboxylate
CAS Number 884495-40-3
Molecular Formula

Molecular Weight 200.62 g/mol
SMILES CCOC(=O)C1=C(Cl)N=CC(N)=C1
Appearance Pale yellow to off-white solid
Structural Isomer Warning
  • Target Compound (CAS 884495-40-3): Amino group at C5, Chloro at C2.[1][2][3][4] Used for building 6-substituted pyrido[2,3-d]pyrimidines.

  • Common Isomer (CAS 169495-51-6): Amino group at C2, Chloro at C5. Used for 7-substituted scaffolds.

  • Differentiation: The C2-Chloro (target) is more susceptible to displacement by strong nucleophiles than the C5-Chloro (isomer) due to the ortho-effect of the ester and ring nitrogen.

Part 2: Hazard Identification (GHS Classification)

This compound is an intermediate with significant reactivity. While not classified as "Fatal," its functional groups (aniline-like amine, halogenated pyridine) necessitate strict handling to prevent sensitization and irritation.

GHS Label Elements

Signal Word: WARNING [5]

Hazard Statement (H-Codes)Description
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation (STOT SE 3).
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6]

Part 3: Safe Handling & Storage Protocols

Expertise Insight: The ester moiety is susceptible to hydrolysis under humid conditions, releasing the parent acid (5-amino-2-chloronicotinic acid), which alters solubility and stoichiometry in subsequent reactions.

Storage Conditions
  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The amine group is prone to oxidation (darkening) upon prolonged air exposure.

  • Container: Tightly sealed amber glass vials. Avoid metal containers due to potential metal-catalyzed decomposition of the halogenated ring.

Personal Protective Equipment (PPE) Matrix
PPE CategoryRecommendationRationale
Respiratory N95 (US) or P2 (EU) Dust MaskPrevents inhalation of fine particulates during weighing.
Hand Protection Nitrile Rubber (min 0.11mm thick)Protects against incidental contact; aniline derivatives can permeate skin.
Eye Protection Chemical Safety GogglesEssential. Pyridine esters are severe eye irritants.
Engineering Fume Hood RequiredAll open handling must occur under negative pressure.

Part 4: Emergency Response Framework

This workflow dictates the immediate actions required in the event of exposure or release.

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Act_Eye Rinse 15 min Lift Eyelids Consult Ophthalmologist Eye->Act_Eye Act_Skin Wash with Soap/Water Remove Contaminated Clothes Skin->Act_Skin Act_Inhale Move to Fresh Air Support Breathing Inhale->Act_Inhale Medical Seek Medical Attention Show SDS (CAS 884495-40-3) Act_Eye->Medical Act_Skin->Medical Act_Inhale->Medical

Figure 1: Immediate response logic for exposure incidents. Note the emphasis on eye irrigation duration.

Part 5: Technical Application Context

Why this molecule matters: Ethyl 5-amino-2-chloronicotinate is a "push-pull" system. The amino group (electron-donating) at C5 and the ester (electron-withdrawing) at C3 create a unique electronic environment around the C2-chloro position.

Reactivity Profile & Synthesis Safety
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism: The C2-Cl is activated by the ring nitrogen and the C3-ester. However, the C5-amino group deactivates the ring slightly compared to unsubstituted 2-chloronicotinates.

    • Safety Note: These reactions often require elevated temperatures (>80°C) and basic conditions. Ensure pressure relief systems are active if using sealed tubes, as volatile byproducts (HCl or ethyl chloride) may form.

  • Cyclization:

    • Reaction with formamidine or urea yields pyrido[2,3-d]pyrimidines .

    • Risk: Evolution of ammonia or ethanol vapors requires efficient scrubbing.

Experimental Workflow: Typical Displacement

The following diagram illustrates the critical safety checkpoints during a standard displacement reaction using this scaffold.

SynthesisSafety cluster_0 Critical Control Points Setup Reaction Setup (Inert Atm, Dry Solvent) Addition Add Nucleophile (Exothermic Risk) Setup->Addition Check Temp Heating Reflux/Heating (Pressure Build-up) Addition->Heating Slow Ramp Workup Quench/Extraction (Emulsion Potential) Heating->Workup Cool to RT

Figure 2: Safety checkpoints in the synthetic workflow. Exotherms are common upon adding strong nucleophiles.

Part 6: Waste Management & Disposal

  • Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Protocol:

    • Dissolve in a combustible solvent (e.g., acetone) if solid.

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

    • Critical: The scrubber is necessary to neutralize nitrogen oxides (

      
      ) and hydrogen chloride (
      
      
      
      ) generated during combustion.
  • Prohibition: Do not discharge into drains or municipal water systems.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11034036 (Ethyl 5-amino-2-chloronicotinate). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

Sources

The Tri-Functional Pharmacophore: Unlocking the Biological Potential of 5-Amino-2-chloronicotinic Acid Ethyl Ester Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity potential, synthetic utility, and experimental workflows for 5-Amino-2-chloronicotinic acid ethyl ester (and its related scaffolds).

Executive Summary

The 5-Amino-2-chloronicotinic acid ethyl ester scaffold represents a high-value "privileged structure" in medicinal chemistry. Unlike simple pyridine derivatives, this scaffold possesses three distinct orthogonal reactive handles—a C-2 chlorine (electrophilic), a C-3 ethyl ester (electrophilic), and a C-5 amine (nucleophilic). This unique topology allows for the rapid generation of fused bicyclic heterocycles, specifically pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines , which are bioisosteres of purine and quinazoline.

This guide explores the scaffold's utility in developing Kinase Inhibitors (EGFR, CDK2) and Antimicrobial Agents (DNA Gyrase inhibitors) , providing a validated roadmap from synthesis to biological assay.

Structural Analysis & Synthetic Versatility

The scaffold's power lies in its ability to undergo sequential functionalization. The C-2/C-3 positions serve as the "Cyclization Engine," while the C-5 position acts as the "Solubility/Selectivity Handle."

The "Three-Handle" Mechanism
  • Handle A (C-2 Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). It is the entry point for introducing diversity via primary amines or hydrazines.
    
  • Handle B (C-3 Ester): Facilitates ring closure. Post-

    
    , the newly introduced nucleophile at C-2 can attack this ester to form a fused ring (e.g., with hydrazine 
    
    
    
    pyrazole fusion).
  • Handle C (C-5 Amine): Located meta to the cyclization site. It remains available for late-stage functionalization (acylation, reductive amination) to tune lipophilicity (

    
    ) or interact with solvent-exposed regions of a target protein (e.g., the kinase hinge region).
    
Visualization: Synthetic Logic Flow

The following diagram illustrates how the scaffold transforms into major bioactive classes.

ScaffoldLogic cluster_legend Bioactive Outputs Scaffold 5-Amino-2-chloronicotinic Acid Ethyl Ester SNAr Step 1: S_NAr at C-2 (Displacement of Cl) Scaffold->SNAr + Nucleophile Cyclization Step 2: Cyclization onto C-3 (Ring Closure) SNAr->Cyclization Pyrazolo Pyrazolo[3,4-b]pyridines (Target: Kinases/CDK) Cyclization->Pyrazolo + Hydrazine Pyrido Pyrido[2,3-d]pyrimidines (Target: EGFR/DHFR) Cyclization->Pyrido + Urea/Amidine Naphthy 1,8-Naphthyridines (Target: DNA Gyrase) Cyclization->Naphthy + Carbonyls (Friedländer)

Figure 1: Divergent synthesis pathways from the parent scaffold to three major bioactive heterocyclic classes.

Therapeutic Applications & SAR

Oncology: Kinase Inhibition (EGFR & CDK)

Derivatives fused into pyrido[2,3-d]pyrimidines function as ATP-competitive inhibitors.

  • Mechanism: The fused pyrimidine ring mimics the adenine moiety of ATP. The C-5 amine (now at position 6 of the fused system) can be derivatized to form hydrogen bonds with the "gatekeeper" residues in the kinase pocket.

  • Key Target: EGFR (Epidermal Growth Factor Receptor) . 6-substituted pyrido[2,3-d]pyrimidines show potent

    
     values (nanomolar range) against EGFR
    
    
    
    and mutant forms (T790M).[1]
Antimicrobial: DNA Gyrase Inhibition

When converted to 1,8-naphthyridines (analogs of Nalidixic acid), these compounds target bacterial DNA gyrase (Topoisomerase II).

  • Mechanism: They stabilize the DNA-enzyme cleavage complex, preventing DNA religation and leading to bacterial cell death.

  • SAR Insight: An ethyl group at the N-1 position (derived from the amine used in Step 1) and a carboxylic acid at C-3 are critical for antibacterial potency.

Data Summary: Structure-Activity Relationship (SAR)
Derivative ClassCore ModificationTargetPrimary ActivityKey SAR Feature
Pyrazolo[3,4-b]pyridine Hydrazine cyclizationCDK2 / GSK-3

Anticancer / AntiproliferativeC-5 amine acylation increases selectivity.
Pyrido[2,3-d]pyrimidine Urea/Amidine cyclizationEGFR / VEGFRAnticancer (Solid Tumors)C-7 substitution dictates ATP-pocket fit.
1,8-Naphthyridine Friedländer condensationDNA GyraseAntibacterial (Gram -/+)N-1 alkylation is essential for potency.

Experimental Protocols

Protocol A: Synthesis of a Bioactive Pyrido[2,3-d]pyrimidine Scaffold

This protocol demonstrates the conversion of the core scaffold into an EGFR-targeting pharmacophore.

Reagents: 5-Amino-2-chloronicotinic acid ethyl ester (1.0 eq), Aniline derivative (1.1 eq), Formamide (excess), Isopropanol.

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 5-Amino-2-chloronicotinic acid ethyl ester (1.0 eq) in isopropanol.

    • Add the aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) and catalytic HCl (2 drops).

    • Reflux at 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The disappearance of the starting material and the appearance of a more polar spot indicates the formation of the 2-amino-3-ester intermediate .

  • Cyclization:

    • Isolate the intermediate via filtration.

    • Resuspend in excess Formamide (acts as both solvent and C1 donor).

    • Heat to 160–180°C for 6 hours.

    • Cool to RT and pour onto crushed ice. The Pyrido[2,3-d]pyrimidine-4(3H)-one precipitates.

  • Purification: Recrystallize from Ethanol/DMF.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Self-validating protocol to assess the biological potential of the synthesized scaffold.

Materials: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate,


P-ATP or Fluorescent ATP-analog, Test Compound.
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Serial dilute (10

    
    M to 1 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM DTT).
  • Incubation:

    • Mix EGFR enzyme (0.2

      
       g/well ) with the test compound for 15 mins at RT (allows for potential allosteric binding).
      
    • Add Substrate (Poly(Glu,Tyr)) and ATP (

      
       concentration).
      
  • Reaction: Incubate at 30°C for 45 mins.

  • Termination & Detection:

    • Stop reaction with EDTA.

    • Measure phosphorylation via scintillation counting (if

      
      P) or FRET signal.
      
  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal Dose-Response).
    
    • Validation: Reference compound (e.g., Erlotinib) must yield an

      
       within 2-fold of literature values.
      

Mechanistic Pathway Diagram

The following diagram details the molecular mechanism of action for the pyrido-pyrimidine derivative within the kinase pocket.

MOA Compound Scaffold Derivative (Pyrido[2,3-d]pyrimidine) ATP_Pocket ATP Binding Pocket (Kinase Domain) Compound->ATP_Pocket Competes with ATP Hinge Hinge Region (Met793 in EGFR) Compound->Hinge Hydrogen Bonding (N-1 & N-3) Gatekeeper Gatekeeper Residue (Thr790 / Met790) Compound->Gatekeeper Hydrophobic Interaction (C-5 Substituent) Inhibition Inhibition of Phosphorylation (Signal Blockade) ATP_Pocket->Inhibition Hinge->Inhibition Gatekeeper->Inhibition Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

Figure 2: Molecular Mechanism of Action (MOA) for scaffold derivatives in kinase inhibition.

References

  • Synthesis and Anticancer Activity of Pyrido[2,3-d]pyrimidines

    • Source: Al-Otaibi, J. S., et al. "Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents."[2] Bentham Science, 2019.

  • 1,8-Naphthyridine Antibacterials

    • Source: Badawoud, et al. "Synthesis and Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
  • Friedländer Synthesis of Naphthyridines

    • Source: Organic Chemistry Portal. "1,8-Naphthyridine synthesis."
  • Kinase Inhibitor Scaffolds (General)

    • Source: MDPI Molecules. "Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents."[1][3][4][5]

Sources

Methodological & Application

Application Note: Synthesis of 6-Amino-1,8-Naphthyridine Scaffolds from 5-Amino-2-chloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Rationale

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous kinase inhibitors, antimicrobial agents, and antitumor therapeutics[1]. While classical syntheses often rely on 2-aminonicotinaldehyde or 2-aminonicotinic acid as primary starting materials, the use of 5-amino-2-chloronicotinic acid ethyl ester (CAS: 884495-40-3) provides a distinct strategic advantage for drug development professionals. It acts as a highly versatile bifunctional building block: the C2-chloro and C3-ester groups facilitate the annulation of the second pyridine ring, while the C5-amino group (which becomes the C6-amino group on the final naphthyridine) serves as a critical handle for late-stage diversification.

The synthetic utility of this substrate stems from the differential reactivity of its functional groups[2]. The C2-chlorine is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyridine nitrogen and the ortho-ester group. However, the strongly electron-donating C5-amino group exerts a counteracting para-deactivating effect on the ring, necessitating optimized, high-temperature amination protocols to achieve quantitative conversion before cyclization.

Mechanistic Workflow

The synthesis is designed as a robust, two-stage self-validating system:

  • Regioselective Amination (SNAr): Displacement of the C2-chloro group by primary amines to set the first nitrogen of the new ring.

  • Base-Promoted Annulation: A Claisen-type condensation with an active methylene compound followed by an intramolecular cyclization to close the 1,8-naphthyridine core.

Workflow A 5-Amino-2-chloro- nicotinic acid ethyl ester B SNAr Amination (R-NH2, DIPEA, Heat) A->B C Ethyl 2-(R-amino)-5- aminonicotinate B->C D Annulation (Active Methylene, KOtBu) C->D E 6-Amino-1,8- naphthyridine Scaffold D->E

Synthetic workflow from 5-amino-2-chloronicotinic acid ethyl ester to 1,8-naphthyridines.

Experimental Protocols & Causality

Protocol A: Regioselective SNAr Amination

Objective: Synthesis of Ethyl 2-(Alkyl/Arylamino)-5-aminonicotinate.

Causality & Design: The C5-amino group donates electron density into the pyridine ring, raising the LUMO energy and making the C2 position less electrophilic than in unsubstituted analogs. To overcome this energetic barrier, we employ N,N-Diisopropylethylamine (DIPEA) in polar aprotic solvents (DMF or NMP) at elevated temperatures. DIPEA is explicitly chosen over Triethylamine (TEA) because its steric bulk prevents competitive quaternization with the substrate at the high temperatures required to drive the reaction.

Step-by-Step Methodology:

  • Preparation: In a pressure-rated microwave vial, dissolve 5-amino-2-chloronicotinic acid ethyl ester (1.0 eq, 5.0 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add the primary amine (1.5 eq, 7.5 mmol) followed by DIPEA (2.0 eq, 10.0 mmol).

  • Reaction Execution: Seal the vial and heat to 120 °C for 12 hours (or 150 °C for 18 hours if using less nucleophilic anilines). Alternatively, microwave irradiation at 130 °C for 45 minutes can be utilized to rapidly accelerate the process[3].

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous LiCl (3 x 20 mL) to effectively partition and remove the DMF.

  • Validation: Analyze the organic layer via LC-MS. The starting material (m/z 201.0 [M+H]+) must be completely consumed. The product will exhibit the corresponding mass shift (e.g., m/z 272.1 for benzylamine).

Protocol B: Base-Promoted Annulation

Objective: Cyclization to 6-Amino-4-hydroxy-1,8-naphthyridine derivatives.

Causality & Design: The annulation requires the deprotonation of an active methylene compound (e.g., ethyl acetate) to form an enolate, which attacks the C3-ester to form a


-keto intermediate. Potassium tert-butoxide (KOtBu) is utilized as the base because its robust basicity ensures rapid, irreversible enolization, driving the Claisen condensation forward before the intermediate can undergo side reactions. The subsequent intramolecular cyclization is an exergonic thermodynamic sink driven by aromatization[4].

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, dissolve the intermediate from Protocol A (1.0 eq, 3.0 mmol) in anhydrous THF (15 mL).

  • Enolate Generation: In a separate flask, cool a solution of ethyl acetate (3.0 eq, 9.0 mmol) in THF (10 mL) to -78 °C. Add KOtBu (4.0 eq, 12.0 mmol) portion-wise. Stir for 30 minutes.

  • Coupling & Cyclization: Transfer the intermediate solution dropwise to the enolate mixture. Allow the reaction to slowly warm to room temperature, then reflux at 70 °C for 6 hours.

  • Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract the organic layer, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm cyclization via 1H NMR. The disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the emergence of a highly deshielded naphthyridine core proton validate the ring closure.

Mechanism N1 Ethyl 2-(R-amino)-5-aminonicotinate N2 Base Deprotonation of Active Methylene N1->N2 N3 Nucleophilic Attack at Ester Carbonyl N2->N3 Claisen-type condensation N4 Beta-Keto Amine Intermediate N3->N4 N5 Intramolecular Cyclization (Amine to Ketone) N4->N5 N6 Dehydration & Tautomerization N5->N6 N7 4-Hydroxy-1,8-naphthyridine Core N6->N7 Thermodynamic sink

Mechanistic sequence of the base-promoted annulation to form the 1,8-naphthyridine core.

Quantitative Data & Optimization Summary

The efficiency of the two-step synthesis is highly dependent on the steric and electronic nature of the amine used in Step 1. The table below summarizes optimized conditions and isolated yields for various amine inputs.

Amine InputSolventBaseTempTimeYield (Step 1)Yield (Step 2)
BenzylamineDMFDIPEA120 °C12 h82%75%
AnilineNMPK2CO3150 °C18 h68%70%
MethylamineEtOHDIPEA90 °C8 h88%81%
CyclohexylamineDMFDIPEA130 °C14 h76%72%

Note: Yields represent isolated, chromatographically pure compounds. Aniline requires a stronger inorganic base (K2CO3) and higher temperatures due to its reduced nucleophilicity compared to aliphatic amines.

Self-Validating System & Troubleshooting

A robust protocol must include internal checks to prevent downstream failures.

  • Competitive Amidation: If the C5-amino group begins reacting with the active methylene compound (forming an amide instead of the desired naphthyridine), the LC-MS will show an [M+Ac]+ mass shift without the loss of the ester group. To troubleshoot this, ensure the reaction is kept strictly anhydrous and consider transiently protecting the C5-amine with a Boc group prior to Step 2 if using highly reactive acylating agents.

  • Incomplete Cyclization: If the Claisen condensation occurs but cyclization stalls (yielding the

    
    -keto amine intermediate), the 1H NMR will show an intact ketone/enol signal. Adding a catalytic amount of p-Toluenesulfonic acid (p-TsOH) and refluxing in toluene with a Dean-Stark trap will force the dehydration and finalize the aromatization[4].
    

References

  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2, ACS Publications, 1

  • 2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5, Benchchem, 2

  • Advances in Heterocyclic Chemistry, Volume 91, EPDF, 3

  • Efficient Synthesis of benzo[h]carbazol[3,2‐b][1,6]naphthyridines, ResearchGate, 4

Sources

Application Note: Palladium-Catalyzed Coupling of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the chemoselective functionalization of 5-Amino-2-chloronicotinic acid ethyl ester, a "privileged scaffold" in kinase inhibitor discovery (e.g., synthesis of 1,6-naphthyridines and pyrido[2,3-d]pyrimidines).

Executive Summary & Scaffold Analysis

5-Amino-2-chloronicotinic acid ethyl ester (CAS: 70295-85-3) represents a classic "push-pull" pyridine system. Its reactivity is defined by three competing electronic features:

  • C2-Chloride (Electrophile): Activated for oxidative addition by the adjacent ring nitrogen and the electron-withdrawing C3-ester.

  • C5-Amine (Nucleophile): Strongly electron-donating by resonance (+M), which deactivates the pyridine ring toward nucleophilic attack but can coordinate to Pd(II) species, potentially poisoning the catalyst.

  • C3-Ethyl Ester: Provides steric bulk and directs ortho-metallation, while further activating the C2 position for S_N_Ar and Pd-catalyzed pathways.

The Core Challenge: The primary risk in coupling this substrate is catalyst poisoning by the free amine or self-polymerization (Buchwald-type head-to-tail coupling between the C5-NH₂ and C2-Cl of another molecule).

Strategic Decision Matrix (Graphviz)

The following decision tree outlines the optimal synthetic pathways based on the desired transformation.

ReactionLogic Start Substrate: 5-Amino-2-chloronicotinic acid ethyl ester Target Desired Transformation? Start->Target Suzuki C-C Bond (Aryl/Vinyl) (Suzuki-Miyaura) Target->Suzuki Biaryl Synthesis Sono C-C Bond (Alkyne) (Sonogashira) Target->Sono Alkynylation CN_Bond C-N Bond (Amination) Target->CN_Bond Amination at C2 Direct Direct Coupling (Use Bulky Ligands) Suzuki->Direct Standard Protect Protect NH2 first (Boc/Ac recommended) Suzuki->Protect If Yield < 40% Sono->Direct Copper-free preferred SNAr S_N_Ar Pathway (No Pd required) CN_Bond->SNAr Aliphatic Amines BH Buchwald-Hartwig (Pd required) CN_Bond->BH Anilines/Weak Nucleophiles

Figure 1: Strategic workflow for functionalizing the 2-chloro-5-amino-nicotinate scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at the C2 position. Mechanism: The electron-rich 5-amino group deactivates the C-Cl bond slightly compared to simple chloropyridines, but the C3-ester compensates. Critical Insight: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to prevent the free amine from binding to the palladium center.

Materials
  • Substrate: 5-Amino-2-chloronicotinic acid ethyl ester (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl₂·DCM (for simpler substrates)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or n-Butanol (for green chemistry)

Step-by-Step Procedure
  • Inertion: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon/N₂ for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed solvent (Dioxane/Water).

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the starting material (m/z ~201 [M+H]+).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The free amine product is often polar; adding 1% Et₃N to the eluent can reduce streaking.

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst poisoning by free NH₂.Switch to XPhos Pd G2 or protect NH₂ as NH-Boc.
Protodeboronation Boronic acid instability.Use Boronic Ester (Pinacol) or add more boronic acid in portions.
Dimer Formation Homocoupling of boronic acid.Ensure strict O₂ exclusion; reduce catalyst loading.

Protocol 2: Sonogashira Coupling

Objective: Introduction of an alkyne handle (often for subsequent cyclization to naphthyridines). Challenge: The free amine can coordinate Cu(I), stalling the catalytic cycle. A Copper-Free variant is recommended if the standard method fails.

Optimized Protocol (Copper-Free Preferred)
  • Catalyst System: PdCl₂(MeCN)₂ (5 mol%) + XPhos (10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: MeCN or DMF at 90 °C.

  • Procedure:

    • Mix substrate, catalyst, ligand, and base in a sealed tube under Argon.

    • Add the alkyne (1.2 equiv).

    • Heat to 90 °C.

    • Note: If using the standard Pd/Cu method (Pd(PPh₃)₄ / CuI), add the alkyne slowly to prevent alkyne homocoupling (Glaser coupling).

Protocol 3: C-N Bond Formation (S_N_Ar vs. Buchwald)

Core Concept: The 2-position is activated. You do not always need Palladium to install an amine here.[1][2]

Pathway A: Nucleophilic Aromatic Substitution (S_N_Ar)[3]
  • Applicability: Primary and secondary aliphatic amines (e.g., morpholine, methylamine).

  • Protocol: Dissolve substrate in DMF or NMP. Add amine (1.5 equiv) and DIPEA (2.0 equiv). Heat to 100–120 °C. No metal catalyst required.

  • Why it works: The C3-ester creates a strong dipole, facilitating the addition-elimination mechanism despite the electron-donating C5-amine.

Pathway B: Buchwald-Hartwig Amination
  • Applicability: Anilines, amides, or sterically hindered amines.

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (excellent for secondary amines).

  • Base: Cs₂CO₃ or NaOtBu (use NaOtBu only if the ester is tolerant, otherwise use carbonate bases to avoid hydrolysis).

  • Protocol:

    • Combine substrate (1.0 eq), Aniline (1.2 eq), Pd-Precatalyst (2 mol%), and Base (2.0 eq).

    • Solvent: Toluene or t-Amyl alcohol (anhydrous).

    • Heat: 100 °C for 12h.

References & Grounding

  • Suzuki-Miyaura Mechanism & Ligand Effects:

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[3] Link

  • Buchwald-Hartwig Amination Guide:

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[3] Link

  • Synthesis of 1,6-Naphthyridines from 2-Chloronicotinates:

    • Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews. Link

  • Sonogashira Coupling of Chloropyridines:

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[3] Link

Disclaimer: All protocols involve hazardous chemicals. Perform a proper risk assessment (COSHH) before experimentation. The author assumes no liability for experimental outcomes.

Sources

Application Note: Preparation of 6-Amino-pyrido[2,3-d]pyrimidines from 5-Amino-2-chloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrido[2,3-d]pyrimidines represent a privileged pharmacophore in modern drug discovery, exhibiting potent activities as kinase inhibitors (e.g., PIM-1[1], EGFR[2]) and metabolic enzyme modulators (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-glucosidase). The synthesis of these bicyclic systems requires highly functionalized pyridine building blocks. 5-Amino-2-chloronicotinic acid ethyl ester  (also known as ethyl 5-amino-2-chloropyridine-3-carboxylate) is a commercially available and exceptionally versatile precursor[3]. The juxtaposition of the 2-chloro and 3-carboxylate groups provides an ideal template for pyrimidine ring annulation, while the 5-amino group (which translates to the 6-position of the resulting pyrido[2,3-d]pyrimidine) serves as a critical handle for subsequent structural diversification, such as amide coupling or reductive amination to optimize target binding affinity.

Mechanistic Rationale & Synthetic Strategy

The transformation of 5-amino-2-chloronicotinic acid ethyl ester into a functionalized pyrido[2,3-d]pyrimidine is typically achieved via a robust two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, heavily augmented by the electron-withdrawing 3-ester group, lowers the lowest unoccupied molecular orbital (LUMO) energy at the C2 position. This activates the 2-chloro substituent for displacement by various primary amines (

    
    ). The reaction is typically conducted in polar aprotic solvents with a non-nucleophilic base to neutralize the generated HCl.
    
  • Cyclocondensation: The resulting 2-(alkyl/arylamino)-5-aminonicotinic acid ethyl ester undergoes cyclization with a one-carbon donor. The choice of the cyclizing agent dictates the oxidation state and substitution pattern of the pyrimidine ring:

    • Formamidine Acetate: Acts as a

      
       and 
      
      
      
      donor. The N1 of the intermediate attacks the formamidine carbon, followed by intramolecular cyclization of the formamidine nitrogen onto the ester carbonyl, yielding a 6-amino-1-R-pyrido[2,3-d]pyrimidin-4(1H)-one .
    • Urea / Potassium Cyanate: Provides a carbonyl carbon and an amine nitrogen, leading to the formation of a 6-amino-1-R-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione [4].

Pathway Visualization

Pathway SM 5-Amino-2-chloronicotinic acid ethyl ester INT 2-(R-amino)-5-aminonicotinic acid ethyl ester SM->INT R-NH₂, DIPEA NMP, 90°C PROD1 6-Amino-1-R-pyrido[2,3-d] pyrimidin-4(1H)-one INT->PROD1 Formamidine acetate EtOH, Reflux PROD2 6-Amino-1-R-pyrido[2,3-d] pyrimidine-2,4(1H,3H)-dione INT->PROD2 Urea, neat 160°C

Synthetic workflow for 6-amino-pyrido[2,3-d]pyrimidines from 5-amino-2-chloronicotinic acid ethyl ester.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-(R-amino)-5-aminonicotinic acid ethyl ester. Causality & Validation: The use of N-methyl-2-pyrrolidone (NMP) allows for elevated reaction temperatures necessary to overcome the activation energy barrier of the SNAr on the slightly electron-rich 5-amino substituted pyridine ring. DIPEA acts as a non-nucleophilic proton sink to prevent the starting amine from forming an unreactive hydrochloride salt.

Step-by-Step Methodology:

  • To an oven-dried 50 mL round-bottom flask, add 5-amino-2-chloronicotinic acid ethyl ester (1.0 equiv, 5.0 mmol) and the appropriate primary amine (1.2 equiv, 6.0 mmol).

  • Dissolve the mixture in anhydrous NMP (15 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 90–100 °C under an inert argon atmosphere for 8–12 hours.

  • Self-Validation: Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1 v/v) or LC-MS until complete consumption of the starting material (

    
     shift corresponding to the loss of Cl and addition of the amine).
    
  • Cool the mixture to room temperature and pour it into ice-cold distilled water (50 mL) to precipitate the product.

  • Filter the precipitate under vacuum, wash with cold water (3 × 10 mL), and dry in a vacuum oven at 50 °C to afford the intermediate.

Protocol B: Cyclocondensation to Pyrido[2,3-d]pyrimidin-4(1H)-one

Objective: Annulation of the pyrimidine ring using formamidine acetate. Causality & Validation: Formamidine acetate serves as a bifunctional reagent, providing both the C2 carbon and N3 nitrogen of the pyrimidine ring. Ethanol is selected as the solvent because it solubilizes the intermediate at reflux and facilitates the elimination of the ethanol byproduct generated during the cyclization, driving the equilibrium forward.

Step-by-Step Methodology:

  • Suspend the 2-(R-amino)-5-aminonicotinic acid ethyl ester intermediate (1.0 equiv, 3.0 mmol) in absolute ethanol (20 mL).

  • Add formamidine acetate (3.0 equiv, 9.0 mmol) in one portion.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 12–16 hours.

  • Self-Validation: Confirm reaction completion via LC-MS (target mass should reflect the addition of one carbon and one nitrogen, minus the mass of ethanol).

  • Cool the mixture to 0 °C in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (5 mL) and diethyl ether (10 mL).

  • Recrystallize from ethanol/DMF if further purification is required.

Protocol C: Cyclocondensation to Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Objective: Formation of the dione core using urea. Causality & Validation: Urea requires higher temperatures to decompose into isocyanic acid (HNCO) in situ, which then reacts with the secondary amine at C2 and the ester at C3. Solvent-free (neat) conditions are employed to reach the required thermal threshold (150–160 °C) without the pressure constraints of a sealed solvent system[4].

Step-by-Step Methodology:

  • Thoroughly mix the 2-(R-amino)-5-aminonicotinic acid ethyl ester intermediate (1.0 equiv) with finely ground urea (10.0 equiv) in a mortar and pestle.

  • Transfer the solid mixture to a reaction tube and heat to 150–160 °C using a sand bath or heating block for 4–6 hours. The mixture will melt and subsequently resolidify as the product forms.

  • Cool the reaction vessel to room temperature.

  • Add hot water (20 mL) to dissolve the excess urea and stir vigorously for 30 minutes.

  • Filter the insoluble product, wash with warm water, and dry under high vacuum.

Quantitative Data & Reagent Optimization

The choice of cyclizing agent directly dictates the functionalization of the resulting pyrimidine ring. The table below summarizes optimized conditions for various target cores starting from the 2-(R-amino)-5-aminonicotinic acid ethyl ester intermediate:

Cyclizing ReagentReagent EquivalentsSolventTemp (°C)Time (h)Product CoreTypical Yield (%)
Formamidine Acetate 3.0 - 5.0Ethanol78 (Reflux)12 - 166-Amino-pyrido[2,3-d]pyrimidin-4(1H)-one75 - 85
Urea 10.0Neat150 - 1604 - 66-Amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione65 - 80
Guanidine Carbonate 2.5DMF1208 - 122,6-Diamino-pyrido[2,3-d]pyrimidin-4(1H)-one60 - 75
Potassium Cyanate 2.0Acetic Acid1006 - 86-Amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione50 - 65

References

  • Tantawy, E. S., et al. (2024). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances.[Link]

  • Zhao, C., et al. (2023). "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Adib, M., et al. (2018). "New 6-amino-pyrido[2,3-d]pyrimidine-2,4-diones as novel agents to treat type 2 diabetes: A simple and efficient synthesis, α-glucosidase inhibition, molecular modeling and kinetic study." European Journal of Medicinal Chemistry.[Link]

  • Bayer CropScience AG (2016).

Sources

nucleophilic substitution at the 2-chloro position of 5-Amino-2-chloronicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Nucleophilic Substitution at the 2-Chloro Position of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Executive Summary

This guide details the optimization and execution of Nucleophilic Aromatic Substitution (


) on 5-Amino-2-chloronicotinic acid ethyl ester  (CAS: 58584-92-2). This scaffold is a critical "push-pull" pyridine intermediate used extensively in the synthesis of pyridopyrimidine-based kinase inhibitors  (e.g., EGFR, PI3K inhibitors) and naphthyridines.

While the 2-chloro position is activated by the ring nitrogen and the 3-ester group, the electron-donating 5-amino group significantly lowers electrophilicity compared to non-aminated analogs. This protocol addresses the kinetic barriers imposed by the 5-amino group, providing a high-yield methodology for displacement with amines and subsequent cyclization.

Scientific Background & Mechanism

Electronic Environment

The substrate presents a unique electronic conflict:

  • Activation (Pull): The pyridine nitrogen (N1) and the ethyl ester at C3 withdraw electron density, activating the C2-Cl bond toward nucleophilic attack.

  • Deactivation (Push): The amino group at C5 donates electron density into the ring via resonance, raising the energy of the transition state and destabilizing the anionic Meisenheimer complex.

Key Insight: Successful substitution requires conditions that overcome the C5-amino deactivation without hydrolyzing the C3-ester. Protic solvents (like ethanol) often facilitate the reaction by stabilizing the leaving group (chloride) through hydrogen bonding, while non-polar aprotic solvents may require higher temperatures.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The nucleophile attacks C2, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the ring nitrogen and the carbonyl oxygen of the C3-ester.

SNAr_Mechanism SM Substrate (5-Amino-2-Cl-3-COOEt) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Addition (k1) Rate Limiting Nuc Nucleophile (R-NH2) Nuc->TS Prod Product (2-Substituted-3-COOEt) TS->Prod Elimination (k2) Fast LG Leaving Group (HCl / Cl-) TS->LG

Figure 1: Mechanism of


 on 5-amino-2-chloronicotinic acid ethyl ester. The C3-ester is crucial for stabilizing the intermediate.

Experimental Protocols

Protocol A: Chemoselective Displacement with Primary Amines

Objective: To introduce a diversity element at the C2 position while retaining the C3-ester and C5-amino groups.

Reagents:

  • Substrate: 5-Amino-2-chloronicotinic acid ethyl ester (1.0 equiv)

  • Nucleophile: Primary Amine (

    
    ) (1.2 – 1.5 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: n-Butanol (preferred for higher bp) or Ethanol.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 g, ~5 mmol) in n-Butanol (10 mL).

  • Addition: Add DIPEA (1.7 mL, 10 mmol) followed by the primary amine (6.0 mmol).

    • Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

  • Reaction: Heat the mixture to 100°C (or reflux if using EtOH) for 4–12 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The product typically fluoresces blue/green under UV (254/365 nm) distinct from the non-fluorescent starting material.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly add water (20 mL) with vigorous stirring. The product often precipitates as a solid due to the hydrophobic ester/amine chains.

    • Filter the solid, wash with water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Alternative Workup (Extraction):

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Dissolve residue in EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

Data Table: Optimization of Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1Ethanol

78 (Reflux)1665-75Slower reaction; good for volatile amines.
2n-Butanol DIPEA 100-110 6 85-92 Optimal conditions. Higher temp overcomes 5-NH2 deactivation.
3DMF

100460-70Workup is harder (DMF removal); darker impurity profile.
4THFDIPEA6624<30Temp too low for this deactivated substrate.
Protocol B: Cyclization to Pyridopyrimidine Scaffold

Objective: To fuse the pyrimidine ring onto the pyridine core, creating a kinase inhibitor scaffold (e.g., Pyrido[2,3-d]pyrimidine).

Reagents:

  • Intermediate: Product from Protocol A (2-amino-substituted-nicotinate)[1][2]

  • Reagent: Formamidine Acetate (for unsubstituted C2') or Urea (for 2'-oxo).

  • Solvent: 2-Methoxyethanol or DMF.

Step-by-Step Procedure (Formamidine Route):

  • Mix: Combine the 2-amino-substituted intermediate (1.0 equiv) and formamidine acetate (3.0 equiv) in 2-methoxyethanol (5 mL/mmol).

  • Reflux: Heat to reflux (~125°C) for 12–18 hours.

    • Mechanism:[3][4][5][6][7][8] The exocyclic amine attacks the formamidine, followed by intramolecular attack of the resulting amidine nitrogen on the C3-ester (cyclization) and loss of ethanol.

  • Workup: Cool to room temperature. Pour into ice-water. The bicyclic product usually precipitates.

  • Purification: Filtration and washing with diethyl ether.

Critical Parameters & Troubleshooting

1. Ester Hydrolysis (The "Red Flag"):

  • Symptom:[9][10] Appearance of a carboxylic acid peak in LCMS (M-28 mass shift from ethyl loss).

  • Cause: Presence of water in the reaction solvent combined with high heat and base.

  • Prevention: Use anhydrous solvents (n-Butanol/Ethanol). Avoid hydroxide bases (NaOH/KOH); stick to non-nucleophilic organic bases (DIPEA).

2. Deactivation by 5-Amino Group:

  • Insight: The 5-amino group makes the 2-Cl less labile than in 2-chloronicotinic acid ethyl ester.

  • Solution: Do not rely on room temperature conditions. Minimum 80°C is required. If the nucleophile is weak (e.g., an aniline), add a catalytic amount of acid (p-TsOH, 5 mol%) to protonate the ring nitrogen or the 5-amino group transiently, increasing electrophilicity, though this must be balanced against nucleophile protonation.

3. Regioselectivity:

  • Nucleophilic attack occurs exclusively at C2. The C3 ester is not electrophilic enough for direct amidation by the amine under these conditions, and the C5 amino group is not a leaving group.

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Amino-2-chloronicotinic acid ethyl ester Step1 Step 1: SNAr Displacement (R-NH2, DIPEA, n-BuOH, 100°C) Start->Step1 Inter Intermediate: 2-(R-amino)-5-amino-nicotinate Step1->Inter Yield: 85-92% Step2 Step 2: Cyclization (Formamidine acetate, 125°C) Inter->Step2 Final Target: Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Step2->Final Yield: 70-80%

Figure 2: Workflow for converting the 5-amino-2-chloro scaffold into a bioactive bicyclic heterocycle.

References

  • Bioorganic Chemistry (2021) . Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity.[1][2] (Describes the use of the 2-amino-nicotinate intermediate for EGFR inhibitors).

  • Journal of Pharmaceutical Research International (2021) . Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. (Reviews starting materials including 2-chloro-3-pyridine carboxylic acid derivatives).

  • Master Organic Chemistry . Nucleophilic Aromatic Substitution (SNAr) Mechanism and Conditions. (Foundational mechanism validation).

  • US Patent 4987232A . Preparation of 2-chloropyridine 3-carboxylic acid esters.[11] (Synthesis of the core scaffold).

  • Scribd / Heterocycl. Commun. (2011) . An Efficient Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde.[10] (Discusses reactivity of 5-amino-2-chloro-pyridine systems).

Sources

Application Note: Chemoselective Hydrolysis of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis (saponification) of 5-amino-2-chloronicotinic acid ethyl ester to its corresponding free acid, 5-amino-2-chloronicotinic acid . This transformation is a critical step in the synthesis of various kinase inhibitors (e.g., Gefitinib analogs) and non-steroidal anti-inflammatory drugs.

The primary challenge in this transformation is chemoselectivity . The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (


) by hydroxide ions, particularly at elevated temperatures. Furthermore, the presence of the 5-amino group renders the product zwitterionic, requiring precise pH control during isolation. This guide presents a validated Lithium Hydroxide (LiOH)  protocol that operates under mild conditions to maximize yield (>90%) while suppressing dechlorination side products.

Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

The substrate contains three functional groups with distinct reactivities:

  • Ethyl Ester (C3): The target for hydrolysis.

  • Chloride (C2): Activated for

    
     displacement due to the electron-deficient pyridine ring.
    
  • Amine (C5): Electron-donating group (EDG).

Mechanistic Insight: While the nitrogen atom of the pyridine ring withdraws electrons, activating the C2-position for nucleophilic attack, the C5-amino group acts as a resonance donor. This donation partially deactivates the ring compared to 2-chloronicotinic acid, offering a kinetic window to hydrolyze the ester without displacing the chloride. However, harsh conditions (refluxing NaOH) can still force the


 reaction, yielding the 2-hydroxy impurity.
Reagent Selection: Why LiOH?
  • Lithium Hydroxide (LiOH): Selected over NaOH or KOH. Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen of the ester, thereby enhancing the electrophilicity of the carbonyl carbon specifically. This allows the reaction to proceed at lower temperatures (Ambient to 40°C), preserving the C2-Cl bond.

  • Solvent System (THF/Water): A homogeneous mixture is essential. The ester is lipophilic, while the base is hydrophilic. THF solubilizes the ester, and water solvates the base.

Experimental Protocol

Materials & Equipment
  • Starting Material: 5-Amino-2-chloronicotinic acid ethyl ester (Purity >98%).[1]

  • Reagents: LiOH

    
    H
    
    
    
    O (Lithium Hydroxide Monohydrate), THF (HPLC Grade), Deionized Water, 1N HCl.
  • Equipment: Round-bottom flask, magnetic stirrer, pH meter, vacuum filtration setup.

Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • Charge a 250 mL round-bottom flask with 5-Amino-2-chloronicotinic acid ethyl ester (10.0 g, 50.0 mmol).

  • Add Tetrahydrofuran (THF) (50 mL) and stir until fully dissolved.

  • In a separate beaker, dissolve LiOH

    
    H
    
    
    
    O
    (4.2 g, 100 mmol, 2.0 eq) in Water (50 mL).
  • Add the aqueous LiOH solution dropwise to the THF solution over 10 minutes at Room Temperature (20–25°C).

    • Note: A slight exotherm may be observed.

Step 2: Reaction Monitoring
  • Stir the mixture vigorously at Ambient Temperature for 4–6 hours.

  • QC Check: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

    • Target: Disappearance of ester peak.

    • Limit: If reaction is <90% complete after 6 hours, warm to 35°C. Do not exceed 40°C.

Step 3: Work-up & Isolation (The "Isoelectric" Critical Step)
  • Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF. The solution will be aqueous and basic (pH >12).

  • Cool the aqueous residue to 0–5°C in an ice bath.

  • Acidification: Slowly add 1N HCl dropwise with continuous stirring.

    • Observation: Solids will begin to precipitate as the pH drops.

  • Critical Endpoint: Adjust pH to 3.5 – 4.0 .

    • Reasoning: The calculated isoelectric point (pI) of the amino acid is approx. 3.5. Going too acidic (pH < 1) will protonate the pyridine nitrogen or the amine, re-dissolving the product as the hydrochloride salt.

  • Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

Step 4: Filtration & Drying
  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (2 x 10 mL) to remove residual LiCl salts.

  • Wash with cold Ethanol (1 x 5 mL) to displace water and aid drying (optional, but improves drying time).

  • Dry in a vacuum oven at 45°C for 12 hours.

Data & Characterization

Expected Yield & Purity
ParameterSpecification
Appearance Off-white to pale yellow powder
Isolated Yield 90 – 95%
HPLC Purity > 98.5% (a/a)
Melting Point > 170°C (Decomposes)
QC Parameters (NMR)

1H NMR (400 MHz, DMSO-d6):

  • 
     13.0 (br s, 1H, -COOH) – Exchangeable
    
  • 
     8.05 (d, J=2.5 Hz, 1H, Ar-H at C6)
    
  • 
     7.45 (d, J=2.5 Hz, 1H, Ar-H at C4)
    
  • 
     5.60 (br s, 2H, -NH2) – Exchangeable
    

Note: The coupling constant (


) of ~2.5 Hz is characteristic of meta-coupling between protons on the pyridine ring.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and critical decision points in the hydrolysis protocol.

HydrolysisProtocol Start Start: Ethyl Ester (10g) Dissolve Dissolve in THF Start->Dissolve AddBase Add LiOH (aq) Dropwise Temp: 20-25°C Dissolve->AddBase React Stir 4-6 Hours AddBase->React Check QC: HPLC/TLC Ester Consumed? React->Check Heat Warm to 35°C (Max 40°C) Check->Heat No Evap Remove THF (Rotavap) Check->Evap Yes Heat->React Acidify Acidify with 1N HCl Target pH 3.5 - 4.0 Evap->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter Product Final Product: 5-Amino-2-chloronicotinic Acid Filter->Product

Figure 1: Step-by-step workflow for the chemoselective hydrolysis of 5-amino-2-chloronicotinic acid ethyl ester.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (No precipitate) pH is too low (< 2.0).The product has formed the HCl salt and is soluble. Adjust pH back to 3.5–4.0 using dilute LiOH.
Impurity: 2-Hydroxy analog Reaction temperature too high.Repeat reaction keeping T < 25°C. Ensure local concentration of base is minimized by slower addition.
Incomplete Reaction Poor solubility or old reagents.Ensure THF is used to solubilize the ester. Check LiOH quality. Increase time, not temperature.

References

  • Sigma-Aldrich. (n.d.). 5-Amino-2-chloronicotinic acid Product Information. Retrieved from

  • Marcantoni, E., et al. (2001).[2] Hydrolysis of esters mediated by t-BuNH2/LiBr. Journal of Organic Chemistry. (Contextual grounding for Li-assisted hydrolysis).

  • Li, Z. H., et al. (2011).[3] Catalyst-free amination of 2-chloronicotinic acid. Journal of Chemical Research. (Demonstrates stability of the 2-chloro scaffold under specific conditions).

  • OperaChem. (2024). Saponification - Typical Procedures. Retrieved from

  • Scientific.net. (2011). The Cyclization of 2-Chloro Nicotinic Acid. (Background on 2-chloronicotinic acid synthesis).

Sources

Application Note: Chemoselective Reduction of Ethyl 5-Amino-2-chloronicotinate

[1]

Executive Summary

This guide details the chemoselective reduction of Ethyl 5-amino-2-chloronicotinate (CAS 169495-51-6) to (5-amino-2-chloropyridin-3-yl)methanol (CAS 1260832-02-7).[1] This transformation is a critical step in the synthesis of crizotinib-class kinase inhibitors and other pyridine-based pharmaceutical intermediates.[1]

The Core Challenge: The substrate contains three reactive functionalities:

  • Ester (Target): Requires a hydride donor for reduction.[2][3][4]

  • Aryl Chloride (C-2): Susceptible to nucleophilic aromatic substitution (

    
    ) or hydrogenolysis (dehalogenation) under vigorous reducing conditions.
    
  • Primary Amine (C-5): acidic protons can quench hydride reagents; the nitrogen lone pair can coordinate to Lewis acidic metal centers (Al, B).[1]

Recommended Strategy: We present two validated protocols. Protocol A uses Lithium Aluminum Hydride (

1Protocol B

1

Reaction Pathway & Mechanism

The reduction transforms the ethyl ester into a primary alcohol.[1][2][3][4] The presence of the C-2 chlorine atom requires careful temperature control to prevent hydrodehalogenation.[1]

ReactionPathwayStartEthyl 5-amino-2-chloronicotinate(Substrate)InterTetrahedral Aluminate/BorateIntermediateStart->InterHydride Attack(LiAlH4 or NaBH4)SideProductDechlorinated By-product(Avoid)Start->SideProductOver-reduction(High Temp/Pd-H2)Product(5-amino-2-chloropyridin-3-yl)methanol(Target Alcohol)Inter->ProductWorkup (H3O+)

Figure 1: Reaction pathway highlighting the target transformation and potential dechlorination side reaction.

Protocol A: Standard Lithium Aluminum Hydride ( ) Reduction

Best for: Small-scale discovery chemistry (grams). Mechanism:

2

1Stoichiometry Note:1143.5 - 4.0 equivalents

1
Materials
  • Substrate: Ethyl 5-amino-2-chloronicotinate (1.0 eq)

  • Reagent:

    
     (1.0 - 1.2 eq; equivalent to ~4-4.8 eq hydride)[1]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Rochelle's Salt (Potassium sodium tartrate) or Fieser method (

    
    ).
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under Argon/Nitrogen flow.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to 0 °C using an ice bath.

  • Reagent Addition: Carefully add

    
     powder (1.1 eq) portion-wise. Caution: Exothermic. Gas evolution (
    
    
    ) will occur. Stir for 15 min to form the suspension.
  • Substrate Addition: Dissolve the ester (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the

    
     suspension at 0 °C.
    
    • Critical Control: Maintain internal temp < 5 °C to prevent attack on the C-Cl bond.[1]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1-2 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1) or LCMS.[5] Look for disappearance of ester (

    
    ) and appearance of alcohol (
    
    
    ).
  • Fieser Quench (Critical for Safety):

    • Cool back to 0 °C.

    • For every x grams of

      
       used:
      
      • Add x mL water (very slowly).

      • Add x mL 15% NaOH solution.

      • Add 3x mL water.

  • Workup: Warm to RT and stir for 15 min until a white granular precipitate forms. Filter through a Celite pad.[6] Wash the pad with THF/EtOAc.[1]

  • Isolation: Concentrate the filtrate in vacuo. The crude product is usually pure enough for the next step.[1] If needed, purify via flash chromatography (DCM/MeOH gradient).[1]

Protocol B: Enhanced Selectivity ( + )

Best for: Scale-up (>10g), Process Chemistry, and High Chemoselectivity.[1] Mechanism:

2


1
Materials
  • Substrate: Ethyl 5-amino-2-chloronicotinate (1.0 eq)

  • Reagent: Sodium Borohydride (

    
    , 3.0 eq)[1]
    
  • Additive: Calcium Chloride (

    
    , anhydrous, 1.5 eq)
    
  • Solvent: Ethanol (Absolute) and THF (2:1 ratio)[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 eq) and

    
     (1.5 eq) in a mixture of THF and Ethanol (2:1 ratio, ~15 mL/g).
    
    • Note: The solution may become slightly warm as

      
       solvates.[1]
      
  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add

    
     (3.0 eq) portion-wise over 20 minutes.
    
    • Why? Controlled addition prevents vigorous hydrogen evolution.

  • Reaction: Remove the ice bath and stir at Room Temperature for 4 hours. If reaction is sluggish (monitored by TLC), heat to 50 °C for 1 hour.

  • Quench: Cool to 0 °C. Add Saturated Ammonium Chloride (

    
    ) solution dropwise until bubbling ceases.
    
  • Workup:

    • Evaporate the bulk of the Ethanol/THF under reduced pressure.[1]

    • Dilute the aqueous residue with Ethyl Acetate.[1][6]

    • Extract (3x). Wash combined organics with Brine.

    • Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[1][6]
      
  • Outcome: This method typically yields the alcohol in >85% yield with <1% dechlorination.[1]

Analytical Data & QC

Verify your product using the following parameters.

ParameterExpected ValueNotes
Physical State Off-white to pale yellow solid
Molecular Weight 158.59 g/mol
MS (ESI+) m/z 159.0 [M+H]+Chlorine isotope pattern (3:1 ratio at 159/161)
1H NMR (DMSO-d6)

7.78 (d, 1H), 7.05 (d, 1H), 5.30 (t, OH), 5.40 (s, NH2), 4.35 (d, CH2)
Distinctive methylene doublet for

TLC (EtOAc)

More polar than starting ester (

)

Troubleshooting Guide

IssueProbable CauseSolution
Dechlorination (M-Cl peak observed) Reaction temp too high or reaction time too long with

.[1]
Switch to Protocol B (

). Keep

reactions strictly at 0 °C.
Incomplete Reaction Amine group quenching hydride.Increase hydride equivalents. Ensure reagents are dry (water destroys hydride).
Low Yield (Workup) Product is water-soluble (amphoteric).Do not use acidic water washes. Keep pH neutral/slightly basic (pH 8). Use "salting out" (saturation with NaCl) during extraction.
Aluminum Emulsions Improper quench of

.
Use Rochelle's Salt solution and stir for 2+ hours until layers separate cleanly.

References

  • General Ester Reduction: Brown, H. C.; Choi, Y. M.[1] "Selective reductions. 29. The rapid reaction of lithium aluminum hydride with esters." J. Org. Chem.1982 , 47, 1604.[1] Link

  • Borohydride/Calcium Chloride Method: Hamada, Y. et al. "Rapid and Selective Reduction of Esters to Alcohols using

    
    ."[1] Chem. Pharm.[7] Bull.1982 , 30, 1921.[1] Link
    
  • Product Identification: PubChem Compound Summary for CID 20583240, (5-Amino-2-chloropyridin-3-yl)methanol.[1] Link

  • Starting Material: Sigma-Aldrich Product Sheet, Ethyl 2-amino-5-chloronicotinate.[1] Link

Application Notes and Protocols for Diazotization Reactions Involving 5-Amino-2-chloronicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic organic chemistry. First discovered in 1858, this reaction has become invaluable for the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and dye industries.[1][2] Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations, including Sandmeyer reactions, azo coupling, and other nucleophilic substitutions.[3][4] This allows for the introduction of a wide range of functional groups onto an aromatic ring, which would be difficult to achieve through other synthetic routes.[5][6]

This guide provides a detailed examination of the diazotization of 5-Amino-2-chloronicotinic acid ethyl ester, a heteroaromatic amine. The presence of the pyridine ring introduces unique considerations regarding the reactivity and stability of the resulting diazonium salt compared to simpler aromatic amines.[7] The protocols and insights provided herein are designed to equip researchers with the knowledge to successfully perform this transformation and utilize the resulting diazonium intermediate in further synthetic applications.

Scientific Principle: The Chemistry of Diazotization

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][8] The reaction is performed at low temperatures, typically 0-5 °C, to ensure the stability of the resulting diazonium salt, which can be prone to decomposition at higher temperatures.[2][3]

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The primary amino group of the aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.[9]

Experimental Protocols

Materials and Equipment
ReagentsEquipment
5-Amino-2-chloronicotinic acid ethyl esterThree-neck round-bottom flask (250 mL)
Concentrated Hydrochloric Acid (HCl)Magnetic stirrer and stir bar
Sodium Nitrite (NaNO₂)Dropping funnel
Distilled WaterIce-salt bath
Urea (for quenching excess nitrous acid)Thermometer (-10 °C to 100 °C)
Sulfamic Acid (alternative quenching agent)Beakers and Erlenmeyer flasks
An appropriate coupling partner (e.g., 2-naphthol)Buchner funnel and filter paper
Sodium Hydroxide (NaOH) for coupling reactionStandard laboratory glassware (graduated cylinders, etc.)
Protocol 1: In Situ Diazotization and Subsequent Azo Coupling

This protocol details the formation of the diazonium salt of 5-Amino-2-chloronicotinic acid ethyl ester and its immediate use in an azo coupling reaction with 2-naphthol, a common method to confirm the successful formation of the diazonium salt through the generation of a colored azo dye.[3][10]

Step 1: Preparation of the Amine Solution
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 10 mmol of 5-Amino-2-chloronicotinic acid ethyl ester.

  • To this, add 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Stir the mixture until the amine is completely dissolved. A gentle warming may be applied if necessary, but the solution must be cooled back down before proceeding.

  • Cool the solution to 0-5 °C using an ice-salt bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[3]

Step 2: Diazotization
  • In a separate beaker, prepare a solution of 1.1 equivalents (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution using a dropping funnel over a period of 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.[8]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. A slight excess of nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates the presence of nitrous acid).

  • If an excess of nitrous acid is detected, it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.

Step 3: Azo Coupling with 2-Naphthol
  • In a separate 250 mL beaker, prepare a solution of 10 mmol of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[3]

  • A colored precipitate of the azo dye should form immediately.[3] The color will depend on the specific coupling partners.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.[3]

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Diazotization for Sandmeyer-Type Reactions

The diazonium salt of 5-Amino-2-chloronicotinic acid ethyl ester can also be used as a precursor for Sandmeyer reactions to introduce various substituents.[4][5] The initial diazotization procedure is the same as in Protocol 1, Step 1 and 2. The subsequent steps will vary depending on the desired transformation.

Example: Chlorination (Sandmeyer Reaction)
  • Following the completion of the diazotization as described in Protocol 1, Step 2, prepare a solution of copper(I) chloride (CuCl).

  • In a separate flask, dissolve 1.2 equivalents of copper(I) chloride in concentrated hydrochloric acid.

  • Cool the CuCl solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.[8]

  • The reaction mixture may be allowed to warm to room temperature or gently heated to facilitate the reaction, depending on the specific substrate and literature precedents.[8]

  • The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

  • Upon completion, the product can be extracted into an organic solvent, and the organic layer washed, dried, and concentrated to yield the chlorinated product. Further purification by chromatography or recrystallization may be necessary.

Causality and Experimental Choices

  • Low Temperature: Maintaining a temperature of 0-5 °C is the most critical parameter in diazotization reactions.[2][3] Diazonium salts, particularly those derived from heterocyclic amines, can be unstable and decompose rapidly at higher temperatures, leading to side reactions and reduced yields.[2][7] The proximity of the diazo group to the heteroatom in pyridine-based diazonium salts can decrease their stability.[7]

  • Acidic Medium: A strong acid is essential for the in situ generation of nitrous acid from sodium nitrite. The acid also serves to protonate the starting amine, increasing its solubility in the aqueous medium.

  • Slow Addition of Sodium Nitrite: The dropwise addition of the sodium nitrite solution helps to control the reaction rate and maintain the low temperature of the reaction mixture. A rapid addition can lead to localized heating and decomposition of the diazonium salt.[3]

  • In Situ Use: Pyridine diazonium salts are known to be unstable and are typically not isolated.[3] Therefore, it is highly recommended to use the freshly prepared diazonium salt solution immediately in the subsequent reaction. Some diazonium salts, like pyridine-3-diazonium tetrafluoroborate, have been isolated but are explosive when dry.[2]

Visualization of the Process

Reaction Mechanism

Diazotization Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Diazotization of Amine NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O H_plus H⁺ Amine 5-Amino-2-chloronicotinic acid ethyl ester Intermediate1 N-Nitrosoamine Intermediate Amine->Intermediate1 + NO⁺ Diazonium_Salt Diazonium Salt Intermediate1->Diazonium_Salt Proton transfer & Dehydration

Caption: Mechanism of Diazotization.

Experimental Workflow

Experimental Workflow start Start dissolve_amine Dissolve Amine in HCl/H₂O start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Slowly Add NaNO₂ (maintain 0-5 °C) cool_amine->add_nitrite prepare_nitrite Prepare NaNO₂ Solution prepare_nitrite->add_nitrite stir_diazotization Stir for 30 min at 0-5 °C add_nitrite->stir_diazotization diazonium_salt Diazonium Salt Formed stir_diazotization->diazonium_salt coupling Azo Coupling or Sandmeyer Reaction diazonium_salt->coupling workup Work-up and Purification coupling->workup product Final Product workup->product

Caption: Experimental Workflow for Diazotization.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Diazotization - Insufficient acid or sodium nitrite.- Temperature too low, slowing the reaction.- Ensure the correct stoichiometry of reagents.- Maintain the temperature within the 0-5 °C range. A slightly higher temperature within this range may be beneficial if the reaction is sluggish.
Decomposition of Diazonium Salt - Temperature exceeded 5 °C.- Prolonged reaction time.- Carefully monitor and control the temperature using an efficient cooling bath.- Use the diazonium salt solution immediately after its preparation.
Low Yield of Coupled Product - Incomplete diazotization.- Decomposition of the diazonium salt.- Incorrect pH for coupling.- Optimize the diazotization step.- Ensure the coupling reaction is performed at the appropriate pH (typically alkaline for coupling with phenols and slightly acidic for coupling with anilines).
Formation of Side Products - Decomposition of the diazonium salt leading to phenols or other byproducts.- Self-coupling of the diazonium salt.- Strict temperature control is paramount.- Ensure efficient stirring to prevent localized high concentrations of reagents.

References

  • Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid - Benchchem.
  • Britannica, T. Editors of Encyclopaedia (2023, April 2). diazonium salt. Encyclopedia Britannica. Available at: [Link]

  • An In-depth Technical Guide to the Synthesis of Pyridin-4-ol from 4-Aminopyridine - Benchchem.
  • Khomyn D. T., et al. (2022). PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CARBOXYLIC ACIDS AMIDES. TERNOPIL BIOSCIENCE. Available at: [Link]

  • Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate. Available at: [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem.
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect - oaji.net. Available at: [Link]

  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... - ResearchGate. Available at: [Link]

  • Formation and Reactivity of 3-Diazopyridinium Cations and Influence on Their Reductive Electrografting on Glassy Carbon | Langmuir - ACS Publications. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. Available at: [Link]

  • A Comparative Guide to the Stability of Diazonium Tetrafluoroborate versus Chloride Salts - Benchchem.
  • Diazonium salts and process for their preparation - Google Patents.
  • Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes - PMC. Available at: [Link]

  • 22.10: Arenediazonium Salts - Chemistry LibreTexts. Available at: [Link]

  • Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines - PMC. Available at: [Link]

  • Sandmeyer Reaction - GeeksforGeeks. Available at: [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol - Baghdad Science Journal. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • New Diazo Process - DTIC. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol - Benchchem.
  • Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. Available at: [Link]

  • Continuous flow process for the production of diazo esters - Google Patents.
  • Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabri - SciSpace. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 5-Amino-2-chloronicotinic acid ethyl ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 5-Amino-2-chloronicotinic acid ethyl ester, a key intermediate in pharmaceutical development. This resource is designed to help you optimize reaction yields and purity by addressing common challenges encountered during laboratory experiments.

Troubleshooting Guide: Enhancing Reaction Yields

This section focuses on specific issues that can lead to suboptimal yields and provides actionable solutions based on chemical principles.

Question: Why is my yield of 5-Amino-2-chloronicotinic acid ethyl ester consistently low?

Low yields can be a significant hurdle. A systematic approach to troubleshooting is essential for identifying and resolving the underlying causes.[1][2]

Potential Causes & Solutions:

  • Incomplete Catalytic Hydrogenation: The reduction of the nitro group on the starting material, ethyl 2-chloro-5-nitronicotinate, is the critical transformation. Incomplete conversion is a frequent cause of low yields.

    • Troubleshooting Steps:

      • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is susceptible to deactivation. Ensure you are using a fresh, high-quality catalyst. If the catalyst has been opened or stored for an extended period, its activity may be compromised.

      • Hydrogen Pressure and Delivery: The reaction is dependent on a consistent supply of hydrogen. Check your hydrogenation apparatus for any leaks that could lead to a drop in pressure. Ensure the reaction is adequately stirred to facilitate mass transfer of hydrogen to the catalyst surface.

      • Solvent Quality: Impurities in the solvent can poison the catalyst. Use anhydrous, high-purity solvents such as ethanol or methanol.

      • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to have stalled, a modest increase in reaction time or temperature may be necessary. However, be cautious as this can also promote side reactions.

  • Undesired Side Reactions: The formation of byproducts will directly impact the yield of your target molecule.

    • Common Side Reactions:

      • Hydrodechlorination: Under certain conditions, the chlorine atom at the 2-position can be reductively cleaved, leading to the formation of 5-aminonicotinic acid ethyl ester.

      • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[3][4][5][6] The accumulation of these can indicate a problem with the catalytic cycle.

    • Mitigation Strategies:

      • Reaction Condition Optimization: To minimize hydrodechlorination, consider using a lower hydrogen pressure or ensuring the reaction temperature does not exceed ambient conditions.

      • Catalyst Selection: While Pd/C is standard, other catalysts can be explored for improved chemoselectivity.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during the isolation and purification stages.

    • Optimization Strategies:

      • Efficient Extraction: After filtration of the catalyst, the product is typically isolated by extraction. Careful control of the aqueous phase pH is crucial to ensure the amine product is in its free base form for efficient extraction into an organic solvent.

      • Purification Method: If column chromatography is used, optimize the solvent system to achieve a clean separation of the product from any impurities or unreacted starting material. For solid products, recrystallization from a suitable solvent system can be an effective purification method.[7]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-Amino-2-chloronicotinic acid ethyl ester.

1. What is the most common and efficient synthetic route?

The most prevalent and scalable method for synthesizing 5-Amino-2-chloronicotinic acid ethyl ester is the catalytic hydrogenation of ethyl 2-chloro-5-nitronicotinate.[8][9][10] This method is favored due to its high efficiency and the generation of water as the primary byproduct, making it an environmentally conscious choice.[4][6]

2. What are the essential starting materials and reagents?

  • Starting Material: Ethyl 2-chloro-5-nitronicotinate.

  • Catalyst: Typically, 5% or 10% Palladium on Carbon (Pd/C) is used.

  • Hydrogen Source: High-purity hydrogen gas is the standard reductant.

  • Solvent: Anhydrous ethanol or methanol are commonly employed.

3. What are the critical safety precautions for this synthesis?

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[11][12] All hydrogenation reactions must be performed in a well-ventilated fume hood, and all potential ignition sources must be eliminated.[12][13][14] The system should be purged with an inert gas, such as nitrogen, before and after the introduction of hydrogen.[13][15]

  • Palladium on Carbon Catalyst: Pd/C can be pyrophoric, meaning it can ignite spontaneously upon exposure to air, especially when dry.[4][11] It is crucial to handle the catalyst in an inert atmosphere and to keep it wet with solvent.[11][13] After the reaction, the catalyst should be filtered carefully and the filter cake should not be allowed to dry.

  • General Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.

4. How should I monitor the reaction's progress?

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more precise and quantitative analysis, HPLC is the method of choice. It allows for accurate determination of the conversion of the starting material and the formation of the product and any impurities.

Experimental Protocol: A General Procedure for Catalytic Hydrogenation

This protocol outlines a general method for the synthesis of 5-Amino-2-chloronicotinic acid ethyl ester. Researchers should optimize the specific parameters based on their experimental setup and scale.

Materials:

  • Ethyl 2-chloro-5-nitronicotinate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Anhydrous Ethanol

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the ethyl 2-chloro-5-nitronicotinate in anhydrous ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the wet 10% Pd/C catalyst to the solution.

  • Hydrogenation: Securely attach the reaction vessel to the hydrogenation apparatus. Purge the system by evacuating and backfilling with nitrogen three times, followed by evacuating and backfilling with hydrogen gas three times.[15]

  • Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and begin vigorous stirring. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by periodically taking aliquots for TLC or HPLC analysis.

  • Work-up: Once the reaction is complete, vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of a filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol to recover any residual product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude material can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Visualizations

DOT Diagram: Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_incomplete Incomplete Reaction Checks cluster_side Side Reaction Checks cluster_workup Work-up/Purification Checks start Low Reaction Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Work-up/Purification Loss start->workup_loss catalyst_activity Check Catalyst Activity incomplete_reaction->catalyst_activity hydrodechlorination Check for Hydrodechlorination side_reactions->hydrodechlorination extraction_ph Optimize Extraction pH workup_loss->extraction_ph h2_pressure Verify H2 Pressure catalyst_activity->h2_pressure Active solution_catalyst Use Fresh Catalyst catalyst_activity->solution_catalyst Inactive solvent_quality Assess Solvent Quality h2_pressure->solvent_quality Adequate solution_h2 Check for Leaks / Increase Stirring h2_pressure->solution_h2 Inadequate solution_solvent Use Anhydrous Solvent solvent_quality->solution_solvent Impure intermediates Check for Intermediates hydrodechlorination->intermediates Absent solution_hydrodechlorination Use Milder Conditions hydrodechlorination->solution_hydrodechlorination Present solution_intermediates Optimize Reaction Time/Temp intermediates->solution_intermediates Present purification_method Refine Purification Method extraction_ph->purification_method Optimal solution_extraction Adjust pH during Extraction extraction_ph->solution_extraction Suboptimal solution_purification Optimize Chromatography/Recrystallization purification_method->solution_purification Inefficient end_node Improved Yield solution_catalyst->end_node solution_h2->end_node solution_solvent->end_node solution_hydrodechlorination->end_node solution_intermediates->end_node solution_extraction->end_node solution_purification->end_node

Caption: A flowchart for troubleshooting low reaction yields.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. Google Vertex AI Search.
  • Hydrogen
  • Hydrogenation Reactions - University of Pittsburgh. Google Vertex AI Search.
  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. Google Vertex AI Search.
  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Catalytic hydrogenation of nitroarenes into different products via different routes.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Technical Support Center: Synthesis of 4-Amino-2-chloronicotinonitrile. Benchchem.
  • Help with Low Yield Synthesis. Reddit.
  • Ethyl 2-chloro-5-nitronicotin
  • Ethyl 2-chloro-5-nitronicotin
  • The synthetic method of 2-chloronicotinic acid.
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
  • 151322-83-7|Ethyl 2-chloro-5-nitronicotin
  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
  • 5-chloro-nicotinic acid ethyl ester. ChemBK.
  • Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals.
  • Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against p
  • Processes for the preparation of morniflumate and analogous compounds.
  • Process for the preparation of cationic surfactants.
  • Optimization of synthetic route to PNA-T-OH monomers. DergiPark.
  • Synthesis of Amino Acids. Chemistry LibreTexts.
  • Gabriel Synthesis of Amino Acids. MedSchoolCoach.
  • Malonic Ester Synthesis Practice Problems. Pearson.

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Technical Support Center: Purification of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and troubleshooting of 5-Amino-2-chloronicotinic acid ethyl ester (Ethyl 5-amino-2-chloronicotinate), a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.[1]

Current Status: Online Role: Senior Application Scientist Topic: Impurity Profiling & Purification Protocols

Introduction: The Molecule & Its Vulnerabilities

5-Amino-2-chloronicotinic acid ethyl ester (CAS: 169495-51-6) presents a unique purification challenge due to its "push-pull" electronic structure.[1] The electron-withdrawing 2-chloro and 3-ethoxycarbonyl groups compete with the electron-donating 5-amino group, creating a molecule with:

  • Low Basicity: The pyridine nitrogen is less basic than unsubstituted pyridine due to the 2-Cl group, making acid-base extraction difficult without hydrolyzing the ester.[1]

  • Labile Halogen: The 2-chloro position is susceptible to hydrogenolysis (de-chlorination) during nitro-reduction or nucleophilic attack during workup.[1]

  • Hydrolysis Sensitivity: The ethyl ester can hydrolyze to the free acid (5-Amino-2-chloronicotinic acid) under strong acidic or basic conditions.[1]

Part 1: Impurity Diagnosis & Origin

Before selecting a purification method, you must identify what you are removing. Use this table to correlate retention times (RT) and physical observations with specific impurities.

Table 1: Common Impurity Profile
Impurity TypeChemical IdentityOrigin/CauseRelative HPLC RT*Detection Characteristic
Starting Material Ethyl 2-chloro-5-nitronicotinateIncomplete reduction> Product (Non-polar)Yellow/Orange color; UV active
Des-chloro Analog Ethyl 5-aminonicotinateOver-reduction (H₂/Pd)< Product (Polar)Mass shift (M-34); Difficult to separate
Hydrolysis Product 5-Amino-2-chloronicotinic acidHigh pH workup / Wet solvents<< Product (Very Polar)Broad peak; soluble in aq.[1] NaHCO₃
Azo/Azoxy Dimers Bis-pyridine azo derivativesIncomplete reduction intermediate>> Product (Very Non-polar)Deep Orange/Red color
Regioisomer Ethyl 6-amino-2-chloronicotinateImpure starting material synthesis~ Product (Close eluting)Requires H-NMR to distinguish

*Relative to target ester on C18 Reverse Phase (Water/ACN).

Part 2: Troubleshooting & Purification Protocols

Scenario A: "My product is colored (Orange/Red) but NMR looks >90% pure."

Diagnosis: Trace azo/azoxy impurities or residual nitro starting material. These have high extinction coefficients, causing strong coloration even at <0.5% levels.

Protocol: Activated Carbon Filtration Do not skip this step if the solid is off-white.[1]

  • Dissolve crude ester in Ethyl Acetate (EtOAc) (10 mL/g).

  • Add Activated Carbon (10 wt% of crude mass).

  • Heat to reflux for 30 minutes.

  • Filter hot through a Celite 545 pad.

  • Concentrate filtrate to dryness.

Why this works: The planar, conjugated systems of azo impurities adsorb strongly to carbon, while the amino-ester is less retained.[1]

Scenario B: "I have the Des-chloro impurity (Ethyl 5-aminonicotinate)."

Diagnosis: You likely used catalytic hydrogenation (H₂/Pd-C) without a poison, or ran the reaction too long.[1] The chlorine atom at the 2-position is activated by the pyridine ring and is easily removed.

Protocol: Recrystallization (Solvent Switching) Separating the des-chloro analog by column chromatography is difficult due to structural similarity. Recrystallization is preferred.[2]

  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol .

    • Slowly add Water until turbidity persists (approx 3:1 EtOH:Water ratio).

    • Re-heat to clear solution.[3]

    • Allow to cool slowly to room temperature, then 4°C.

    • Critical Step: If the des-chloro impurity is >5%, wash the filter cake with cold 5% aqueous NaHCO₃ before the final water wash. The des-chloro amine is slightly more basic and may be partially removed in the filtrate.

Prevention: Switch reduction method to Iron powder/Acetic acid or SnCl₂/HCl to avoid touching the C-Cl bond [1].

Scenario C: "The product oils out during recrystallization."

Diagnosis: The melting point of the ester is likely suppressed by impurities (eutectic formation), or the solvent polarity gap is too wide.

Protocol: Anti-Solvent Precipitation with Seeding

  • Dissolve crude oil in Dichloromethane (DCM) (1 vol).

  • Add Hexane or Heptane (2 vols) slowly with vigorous stirring.

  • Troubleshoot: If oil separates, scratch the flask wall with a glass rod or add a seed crystal of pure product.

  • Once solid forms, add remaining Hexane (total 5-10 vols).

  • Stir for 1 hour at 0°C to harden the solid.

Part 3: The "Self-Validating" Workup Workflow

Use this logic flow to determine the correct purification path based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture Check Analyze Purity (HPLC/TLC) Start->Check NitroPresent Impurity: Unreacted Nitro (Non-polar, Yellow) Check->NitroPresent > 5% Nitro DesChloro Impurity: Des-chloro (Polar, M-34) Check->DesChloro > 2% Des-chloro ColorOnly Impurity: Trace Color (Azo dimers) Check->ColorOnly High Purity, Colored Method_Col Method: Flash Column (Hexane/EtOAc 8:2) NitroPresent->Method_Col Large Rf diff Method_Recrys Method: Recrystallization (EtOH/H2O) DesChloro->Method_Recrys Solubility diff Action_Prevent CRITICAL: Change Synthesis (Switch to Fe/AcOH Reduction) DesChloro->Action_Prevent If >10% Method_Carbon Method: Carbon Treatment + Silica Plug ColorOnly->Method_Carbon

Figure 1: Decision tree for selecting the purification method based on specific impurity profiles.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use acid-base extraction to purify the amine? A: Proceed with caution. While the 5-amino group allows protonation, the 2-chloro-3-ester substitution reduces the basicity of the pyridine ring.[1]

  • Risk: Using strong acid (e.g., 1M HCl) may hydrolyze the ethyl ester to the acid (5-Amino-2-chloronicotinic acid), which is amphoteric and very difficult to isolate from water.[1]

  • Recommendation: If you must extract, use 0.5 M H₂SO₄ (cold) for extraction and neutralize immediately with NaHCO₃. Avoid HCl if possible to prevent halogen exchange (rare but possible).

Q: My HPLC peak tails significantly. Is this an impurity? A: Not necessarily. Amino-pyridines often interact with residual silanols on HPLC columns.[1]

  • Fix: Add 0.1% Triethylamine (TEA) or Ammonium Formate to your mobile phase. If the tailing persists with a modifier, it is likely a polar impurity (e.g., the carboxylic acid hydrolysis product).

Q: How do I store the purified compound? A: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines are prone to oxidation (darkening) over time, and the chloro-ester is sensitive to moisture (hydrolysis).[1]

References

  • Reduction Methods for Chloronitropyridines

    • Context: Iron/Acetic acid is preferred over catalytic hydrogenation to prevent dechlorin
    • Source: Sigma-Aldrich.[1][4] "Ethyl 2-amino-5-chloronicotinate Product Information." Accessed 2024. Link

  • Impurity Profiling in Pyridine Synthesis

    • Context: Identification of hydrolysis and reduction byproducts in nicotinic acid deriv
    • Source: National Institutes of Health (PubMed). "Chemoselective nitro group reduction and reductive dechlorination." Link

  • Recrystallization Solvent Selection

    • Context: General protocols for amino-ester purification using Ethanol/Water systems.[1]

    • Source: Mettler Toledo. "Recrystallization Guide: Solvents and Methods." Link

  • Chromatographic Separation of Amino Acids/Esters

    • Context: HPLC buffer selection for basic analytes.
    • Source: JOCPR. "Determination of amino acid without derivatization by using HPLC." Link

Sources

Technical Support Center: 5-Amino-2-chloronicotinic Acid Ethyl Ester Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the structural integrity of your intermediates dictates the success of your downstream assays. 5-Amino-2-chloronicotinic acid ethyl ester is a highly versatile building block, but it is notoriously susceptible to ester hydrolysis during storage.

This guide is designed to move beyond basic storage instructions, providing you with the mechanistic causality behind the degradation and a self-validating system to ensure 100% compound integrity.

Part 1: Mechanistic Vulnerability (The "Why")

To prevent hydrolysis, we must first understand why 5-amino-2-chloronicotinic acid ethyl ester is chemically vulnerable. Esters are generally stable, but their hydrolysis is rapidly catalyzed by the presence of water combined with trace acids or bases.

In this specific molecule, two structural features create a "perfect storm" for degradation:

  • The Inductive Effect (-I): The highly electronegative chloro group at the C2 position pulls electron density away from the pyridine ring and the ester carbonyl. This increases the partial positive charge (

    
    ) on the carbonyl carbon, making it a highly attractive electrophile for nucleophilic attack by water molecules.
    
  • Local Basicity: The pyridine nitrogen and the C5-amino group act as weak bases. In the presence of ambient moisture, they can facilitate local pH shifts or participate in general base catalysis, effectively lowering the activation energy required for water to cleave the ester bond.

HydrolysisPathway Ester 5-Amino-2-chloronicotinic acid ethyl ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water Moisture (H2O) & Catalysts (H+/OH-) Water->Intermediate Hydrolysis Driver Acid 5-Amino-2-chloronicotinic acid Intermediate->Acid Bond Cleavage Ethanol Ethanol (Byproduct) Intermediate->Ethanol Elimination

Mechanistic pathway of 5-amino-2-chloronicotinic acid ethyl ester hydrolysis.

Part 2: Troubleshooting FAQs

Q1: I stored my compound in a -20°C freezer immediately after synthesis, but LC-MS still shows 15% conversion to the carboxylic acid. Why is the ester degrading in the cold? A1: Temperature alone does not prevent hydrolysis; it only slows the kinetic rate. Standard laboratory freezers are highly humid environments. If your vial is not perfectly sealed, the freezer actively supplies water molecules to your compound, which condenses on the cold powder and drives hydrolysis[1]. You must pair cold storage with aggressive desiccation.

Q2: Does the pH of my final workup affect long-term storage? A2: Absolutely. Ester hydrolysis requires a catalyst. If your final extraction or purification leaves even trace amounts of acid (e.g., HCl) or base (e.g., NaOH, sodium ethoxide), the rate of hydrolysis will skyrocket the moment atmospheric moisture is introduced. Ensure your final workup is strictly neutralized[2].

Q3: Why does the compound degrade rapidly after I open the vial for the third time? A3: Repeated freeze-thaw cycles are the primary cause of moisture introduction. When you open a -20°C vial in a room-temperature lab, ambient humidity instantly condenses on the cold inner walls of the glass and the powder itself. To prevent this, compounds must be handled under an inert atmosphere (like Argon) to block the absorption of atmospheric moisture[2].

Part 3: Validated Storage Protocol (Self-Validating System)

To guarantee the integrity of 5-Amino-2-chloronicotinic acid ethyl ester, you must adopt a self-validating workflow. This protocol ensures that the compound is dry, inert, and verifiable without risking the main batch.

StorageWorkflow Synthesis 1. Synthesis & Workup (Neutralize pH) Vacuum 2. High Vacuum Drying (<0.1 mbar, 12h) Synthesis->Vacuum Glovebox 3. Argon Glovebox Handling Vacuum->Glovebox Aliquoting 4. Single-Use Vials + Sentinel Vial Glovebox->Aliquoting Desiccant 5. Secondary Container with 3Å Sieves Aliquoting->Desiccant Storage 6. -20°C Storage Desiccant->Storage Retrieval 7. Equilibrate to RT before opening Storage->Retrieval

Self-validating experimental workflow for anhydrous ester storage.

Step-by-Step Methodology:
  • Neutralization & Drying: Following synthesis, ensure the organic layer is washed with a neutral buffer (pH 7.0). Dry the purified ester under high vacuum (< 0.1 mbar) for a minimum of 12 hours to remove all trace solvents and moisture.

  • Inert Atmosphere Transfer: Transfer the flask directly into a glovebox purged with high-purity Argon (99.999%). Argon is heavier than Nitrogen and provides a superior blanket against moisture.

  • Aliquoting & The "Sentinel" System: Divide the bulk powder into single-use amber glass vials. Crucial Step: Create one "Sentinel Vial" containing 2-3 mg of the compound. This vial will act as your quality control check.

  • Primary and Secondary Sealing: Cap the primary vials with PTFE-lined septa. Place these vials into a secondary container (e.g., a vacuum-sealable bag or a larger jar) filled with activated 3Å molecular sieves or anhydrous MgSO4.

  • Temperature-Controlled Storage: Store the secondary container at -20°C.

  • Controlled Retrieval: When a sample is needed, remove the secondary container from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening . This prevents condensation.

  • System Validation: Before utilizing the main batch for a critical biological assay or downstream synthesis, run an LC-MS or TLC on the Sentinel Vial. If the Sentinel shows 0% 5-amino-2-chloronicotinic acid, your storage system is validated, and the main batch is safe to use.

Part 4: Quantitative Data & Stability Matrix

The following table summarizes the expected stability of 5-Amino-2-chloronicotinic acid ethyl ester across various storage environments. Use this matrix to assess the risk level of your current laboratory practices.

Storage ConditionTemperatureAtmosphereSecondary DesiccationEstimated Shelf-LifeHydrolysis Risk
Open Vial (Benchtop)25°CAmbient AirNone< 1 WeekCritical
Sealed Vial (Fridge)4°CAmbient AirNone1 - 3 MonthsHigh
Sealed Vial (Freezer)-20°CAmbient AirNone3 - 6 MonthsModerate
Sealed Vial + Desiccant-20°CAmbient Air3Å Molecular Sieves6 - 12 MonthsLow
Single-Use Vials (SOP) -20°C Argon (99.999%) 3Å Molecular Sieves > 24 Months Minimal

References

  • ResearchGate. "Any advice about the stability of ester and carbamate containing compounds?". ResearchGate Discussions. Available at:[Link]

Sources

Technical Support Center: Recrystallization of 5-Amino-2-chloronicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the purification of 5-Amino-2-chloronicotinic acid ethyl ester (CAS 884495-40-3). This compound is a critical building block in the synthesis of complex antiparasitic agents and crop protection compounds[1],[2].

As a highly functionalized pyridine derivative, this molecule presents unique solubility challenges. It contains both hydrogen bond donors (the C5 primary amine) and acceptors (the pyridine nitrogen and C3 ester carbonyl), alongside lipophilic moieties (the C2 chloro group and ethyl ester). This guide synthesizes field-proven methodologies to help you achieve >99% purity while avoiding common pitfalls like oiling out or thermal degradation.

Solvent System Performance Data

For structurally similar pyridine derivatives, such as ethyl 2-chloronicotinate, binary systems like ethyl acetate/hexane (or heptane) are considered the gold standard for achieving high purity[3],[4]. Alternative organic solvents like toluene and cyclohexane have also been successfully employed for the purification of 2-chloronicotinic acid derivatives[5].

The table below summarizes the quantitative performance of the three most effective solvent systems for this specific scaffold.

Solvent SystemTypical Ratio (v/v)Expected RecoveryPurity ProfileMechanistic Advantage
Ethyl Acetate / Heptane 1 : 380–85%>99.0%EtOAc solvates the amine via H-bonding; Heptane drives controlled supersaturation.
Ethanol / Water 1 : 1.570–75%>98.5%Protic environment is excellent for removing highly polar, salt-like impurities.
Toluene / Cyclohexane 1 : 285–90%>97.0%Pi-pi stacking interactions with the pyridine ring; good for removing halogenated byproducts.

Troubleshooting Guide & FAQs

Q: Why is my product "oiling out" (forming a sticky gum) instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. This is usually caused by a high impurity load depressing the melting point, or by using an anti-solvent that forces supersaturation too rapidly. Corrective Action: Do not cool the mixture further. Reheat until it forms a single homogeneous phase. Add a small amount of the "good" solvent (EtOAc) to lower the cloud point, then add pure seed crystals at a temperature just below the new cloud point to bypass the primary nucleation energy barrier.

Q: Why is the crude mixture turning dark brown during the heating phase? A: The primary amine at the C5 position is highly susceptible to air oxidation at elevated temperatures, which forms conjugated, colored polymeric impurities. Corrective Action: Always purge your crystallization vessel with nitrogen before heating. If the crude is already dark, add 5% w/w activated carbon during the EtOAc dissolution step, stir at 70 °C for 15 minutes, and perform a hot filtration through a Celite pad before adding the anti-solvent.

Q: Can I use Methanol instead of Ethanol for the protic solvent system? A: While Methanol dissolves the compound well, Ethanol is strictly preferred. Heating an ethyl ester in Methanol carries a high risk of transesterification, converting your product into methyl 5-amino-2-chloronicotinate. This is especially problematic if trace acidic or basic impurities are present from upstream synthesis steps.

OilingOut Root Issue: Liquid-Liquid Phase Separation (Oiling Out) Cause1 Cause 1: High Impurity Load (Melting Point Depression) Root->Cause1 Cause2 Cause 2: Solvent B.P. exceeds Product M.P. Root->Cause2 Cause3 Cause 3: Supersaturation rate too high Root->Cause3 Sol1 Pre-treat with Activated Carbon Cause1->Sol1 Sol2 Switch to lower B.P. anti-solvent (e.g., Heptane) Cause2->Sol2 Sol3 Reduce anti-solvent addition rate & Seed Cause3->Sol3

Root cause analysis and corrective actions for oiling out during crystallization.

Standard Operating Procedure: Anti-Solvent Crystallization

This self-validating protocol utilizes the Ethyl Acetate / Heptane system, which provides the best balance of yield and purity for halogenated aminopyridines.

Step 1: Dissolution & Validation Suspend the crude 5-Amino-2-chloronicotinic acid ethyl ester in 2 volumes (e.g., 2 mL/g) of Ethyl Acetate. Heat the suspension to 70 °C under constant agitation. Self-Validation Check: If the solution is not completely clear, add EtOAc in 0.5 volume increments. If turbidity persists after 5 volumes have been added, the impurities are insoluble inorganic salts. Perform a hot filtration immediately.

Step 2: Anti-Solvent Addition Maintain the temperature at 70 °C. Begin adding Heptane dropwise at a rate of 0.1 volumes/minute. Stop the addition the moment the "cloud point" is reached (the solution becomes faintly turbid and does not clear upon stirring).

Step 3: Seeding (Critical for Yield) Add 0.5% w/w pure seed crystals of the product. Mechanistic Rationale: Seeding provides a template for crystal lattice formation, preventing the buildup of supersaturation and ensuring the product precipitates as a solid rather than an oil.

Step 4: Controlled Cooling Ramp Cool the mixture to 20 °C at a strictly controlled rate of 0.5 °C/min. Mechanistic Rationale: Rapid cooling traps impurities inside the rapidly forming crystal lattice (occlusion). A slow, controlled ramp maintains thermodynamic control, favoring the most stable, pure crystal structure while leaving structurally similar impurities dissolved in the mother liquor.

Step 5: Isolation Stir the slurry at 0–5 °C for 1 hour to maximize recovery. Filter under vacuum, wash the filter cake with 1 volume of cold Heptane, and dry under vacuum at 40 °C to a constant weight.

Workflow A Crude 5-Amino-2-chloronicotinic acid ethyl ester B Dissolve in minimal boiling EtOAc A->B C Are insoluble particulates present? B->C D Hot Filtration (Remove physical impurities) C->D Yes E Add Heptane dropwise until Cloud Point C->E No D->E F Does the product oil out? E->F G Reheat to clarify, add 1% seed crystals F->G Yes H Controlled cooling (0.5 °C/min) to 0-5 °C F->H No G->H I Vacuum Filtration & Cold Heptane Wash H->I

Decision matrix and workflow for the Ethyl Acetate/Heptane recrystallization process.

References

  • Google Patents. WO2016174052A1 - Antiparasitic combinations.
  • Google Patents. CA2929390A1 - Substituted benzamides for treating arthropodes.
  • National Institutes of Health (PMC). Preclinical evaluation of new C-11 labeled benzo-1,4-dioxane PET radiotracers for brain α2C adrenergic receptors.
  • Benchchem. Ethyl 2-(chloromethyl)isonicotinate | 10177-22-7.
  • Google Patents. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof.

Sources

Technical Support Center: Stability of 5-Amino-2-chloronicotinic Acid Ethyl Ester Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-Amino-2-chloronicotinic acid ethyl ester (CAS: 884495-40-3). Because this compound features multiple reactive sites—an electrophilic ester, an activated halogen, and a primary amine—its behavior under basic conditions is a frequent source of experimental failure.

This guide synthesizes field-proven insights to help you troubleshoot degradation issues, optimize reaction conditions, and isolate your target compounds with high scientific integrity.

Part 1: Mechanistic Causality Under Basic Conditions

To troubleshoot effectively, we must first understand the structural causality driving the molecule's reactivity. When exposed to basic environments, 5-amino-2-chloronicotinic acid ethyl ester undergoes two primary competing degradation pathways:

  • Saponification (Ester Hydrolysis): The ethyl ester group at the C3 position is highly susceptible to base-catalyzed hydrolysis. Aqueous bases (e.g., NaOH, KOH) rapidly attack the carbonyl carbon, cleaving the ester to yield the corresponding carboxylate salt, which becomes 5-amino-2-chloronicotinic acid upon acidification.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient. The chlorine atom at the C2 position is further activated by the adjacent ring nitrogen and the electron-withdrawing ester group at C3. Under strong basic conditions (e.g., alkoxides, elevated temperatures), the basic nucleophile can displace the chloride ion, leading to 2-hydroxy or 2-alkoxy derivatives[1].

G A 5-Amino-2-chloronicotinic acid ethyl ester B Aqueous Base (NaOH/KOH) Mild Conditions (0-25°C) A->B Aqueous Exposure D Strong Base / Heat (e.g., Alkoxides, Reflux) A->D Harsh Exposure C 5-Amino-2-chloronicotinic acid (Hydrolysis Product) B->C Saponification (Fast) C->D Prolonged Heat E 2-Substituted-5-amino nicotinic acid derivatives (SNAr Product) D->E Nucleophilic Aromatic Substitution (SNAr)

Reaction pathways of 5-amino-2-chloronicotinic acid ethyl ester under basic conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: My ester product completely disappeared during a standard 1M NaOH wash. What happened?

A1: Your product underwent rapid saponification. The ethyl ester of 2-chloronicotinic acid derivatives is exceptionally labile to aqueous hydroxide. Even brief exposure to 1M NaOH during a separatory funnel wash will hydrolyze the ester into the water-soluble sodium salt of 5-amino-2-chloronicotinic acid[2].

  • Resolution: If your goal is to isolate the intact ester, never use strong aqueous bases for workup . Instead, neutralize acidic reaction mixtures with saturated aqueous sodium bicarbonate (NaHCO₃) at 0–5 °C, or use a non-aqueous scavenger resin.

Q2: I am trying to perform an N-alkylation on the 5-amino group using NaH or Cs₂CO₃, but LCMS shows a complex mixture of masses. Why?

A2: You are observing competing SNAr and transesterification reactions. While the 5-amino group can be deprotonated by strong bases like NaH, the highly activated 2-chloro position is vulnerable to attack by any nucleophiles present in the system (including trace moisture forming hydroxide, or the solvent if using alcohols)[1].

  • Resolution: Switch to a non-nucleophilic base (e.g., LiHMDS or DIPEA) in a strictly anhydrous, aprotic solvent (like THF or DMF). Ensure the temperature is kept low (-78 °C to 0 °C) to kinetically favor N-deprotonation over SNAr.

Q3: How do I intentionally hydrolyze the ester to 5-amino-2-chloronicotinic acid without displacing the chlorine atom?

A3: Saponification is kinetically much faster than SNAr at lower temperatures. By strictly controlling the stoichiometry of the base (1.1 to 1.5 equivalents of NaOH) and keeping the reaction temperature between 20 °C and 40 °C, you can quantitatively hydrolyze the ester while preserving the 2-chloro group[3]. (See Experimental Protocols below).

Part 3: Quantitative Stability Profile

To aid in experimental design, the following table summarizes the stability of 5-amino-2-chloronicotinic acid ethyl ester across various basic environments.

Basic ConditionSolvent SystemTemperatureDominant PathwayEstimated Half-Life (t½)
Sat. NaHCO₃ (aq) EtOAc / Water0 °C to 5 °CStable (Minimal Hydrolysis)> 24 hours
1M NaOH (aq) DCM / Water25 °CSaponification (Hydrolysis)< 5 minutes
2M NaOH (aq) Ethanol / Water80 °CHydrolysis + SNAr< 1 minute
NaOEt (1.2 eq) Anhydrous Ethanol25 °CTransesterification / SNAr~ 30 minutes
LiHMDS (1.1 eq) Anhydrous THF-78 °CAmine DeprotonationStable (if quenched cold)

Part 4: Experimental Protocols

The following self-validating protocols are designed to ensure high-fidelity results, whether your goal is to preserve the ester or intentionally hydrolyze it.

Protocol A: Controlled Base Hydrolysis to 5-Amino-2-chloronicotinic Acid

Use this protocol when the carboxylic acid is your desired final product.

  • Dissolution: Dissolve 10.0 g of 5-amino-2-chloronicotinic acid ethyl ester in 50 mL of ethanol in a 250 mL round-bottom flask.

  • Base Addition: Prepare a solution of 2.2 g NaOH (1.1 equivalents) in 50 mL of distilled water. Add this dropwise to the ethanol solution over 15 minutes while maintaining the internal temperature at 25 °C.

  • Reaction Monitoring: Stir the mixture for 2 hours. Monitor the disappearance of the ester via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the starting material spot is entirely gone.

  • Solvent Removal: Concentrate the mixture under reduced pressure (bath temp < 40 °C) to remove the ethanol.

  • Acidification (Critical Step): Cool the remaining aqueous layer to 0 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0. A white/off-white precipitate of 5-amino-2-chloronicotinic acid will form[4].

  • Isolation: Filter the precipitate under vacuum, wash with 20 mL of ice-cold water, and dry under high vacuum at 45 °C to constant weight.

Protocol B: Base-Free Workup for Intact Ester Isolation

Use this protocol to extract the ester from an acidic reaction mixture without triggering hydrolysis.

  • Quenching: Cool the acidic reaction mixture to 0 °C.

  • Neutralization: Instead of NaOH, slowly add a cold saturated solution of NaHCO₃ until gas evolution ceases and the pH reaches ~7.0. Do not exceed pH 7.5.

  • Extraction: Extract the aqueous layer immediately with cold ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL). The high ionic strength of brine helps remove residual water and prevents delayed hydrolysis in the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

Workflow Start Reaction Mixture containing Ester Product Check Is basic workup necessary? Start->Check No Use neutral/acidic extraction (e.g., NH4Cl quench) Check->No No Yes Use mild base (NaHCO3) Keep cold (0-5°C) Check->Yes Yes Monitor Monitor aqueous phase for hydrolysis (TLC/LCMS) Yes->Monitor Acidify If hydrolyzed: Acidify to pH 2-3 to recover carboxylic acid Monitor->Acidify Product lost to aq. phase

Workflow for mitigating base-catalyzed degradation during extraction and workup.

References

  • European Patent Office. "Preparation of 2-chloropyridine 3-carboxylic acid esters." Google Patents.
  • DCU Research Repository. "Nucleophilic substitution of 2-chloronicotinic acid derivatives." Dublin City University. Available at:[Link]

  • Google Patents. "Synthesis method of 2-chloronicotinic acid and derivative thereof." CN103193705A.

Sources

Technical Support Center: Optimizing the Intramolecular Cyclization of 5-Amino-2-chloronicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted pyrido[2,3-d]pyrimidinones. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the intramolecular cyclization of 5-Amino-2-chloronicotinic acid ethyl ester. The formation of the pyrido[2,3-d]pyrimidine core is a critical step in the synthesis of various biologically active molecules, including kinase inhibitors.[1] However, this reaction is often plagued by competing side reactions that can significantly lower the yield and complicate purification.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose issues, optimize your reaction conditions, and maximize the yield of your desired product.

Section 1: The Reaction Pathway and Common Pitfalls

The primary goal is the intramolecular nucleophilic attack of the 5-amino group onto the ethyl ester carbonyl, followed by the elimination of ethanol to form the desired lactam (a pyridopyrimidinone). While seemingly straightforward, the reaction environment must be precisely controlled to favor this unimolecular pathway over competing bimolecular and degradation pathways.

The diagram below illustrates the desired reaction in contrast to the most common side reactions encountered in the lab.

ReactionPathways cluster_start Starting Material cluster_desired Desired Pathway cluster_side Side Reactions Start 5-Amino-2-chloronicotinic acid ethyl ester DesiredProduct ✅ Desired Cyclized Product (4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine) Start->DesiredProduct Intramolecular Cyclization (Favorable under high dilution, anhydrous conditions, and heat) Dimer ❌ Intermolecular Dimer/Polymer Start->Dimer Intermolecular Reaction (Favored by high concentration) Hydrolysis ❌ Hydrolyzed Carboxylic Acid Start->Hydrolysis Ester Hydrolysis (Caused by water contamination)

Caption: Desired vs. Undesired Reaction Pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the cyclization reaction.

Q1: My reaction is messy. The main product I'm isolating by LC-MS has roughly double the mass of my starting material. What is happening and how do I fix it?

A: This is a classic case of intermolecular dimerization or polymerization . The amino group of one molecule is reacting with the ester group of another molecule. This bimolecular reaction is concentration-dependent and competes directly with your desired intramolecular cyclization.[2][3]

Causality: At high concentrations, the probability of two different molecules colliding in the correct orientation is much higher. The intramolecular reaction rate is concentration-independent, while the intermolecular rate is second-order. Therefore, by simply reducing the concentration, you can dramatically shift the equilibrium toward the desired product.

Solutions:

  • High Dilution: This is the most critical parameter. Run the reaction at a low concentration, typically in the range of 0.01 M to 0.05 M. This entropically favors the intramolecular pathway.[2]

  • Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the substrate solution to a pre-heated solution of the base and solvent over several hours. This maintains a pseudo-dilute environment, keeping the instantaneous concentration of the reactive species very low.

Q2: My reaction stalls, and I recover a significant amount of unreacted starting material even after prolonged heating. How can I drive the reaction to completion?

A: This indicates that the activation energy for the cyclization is not being overcome, or the nucleophilicity of the amino group is insufficient.

Causality: The 5-amino group on the pyridine ring is an aromatic amine and is therefore less nucleophilic than a typical aliphatic amine. The reaction requires sufficient thermal energy and often a base to deprotonate the amine, rendering it a more potent nucleophile for attacking the relatively stable ethyl ester.

Solutions:

  • Increase Temperature: These cyclizations often require significant heat. Depending on the solvent, temperatures between 100 °C and 160 °C are common. Start at a lower temperature (e.g., 80-90 °C) and gradually increase it while monitoring by TLC or LC-MS.

  • Use a Strong, Non-Nucleophilic Base: A base is crucial for deprotonating the amine. However, a nucleophilic base (like NaOH or MeO⁻) can attack the ester, leading to hydrolysis or transesterification. The ideal choice is a strong, sterically hindered, non-nucleophilic base. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices. A full equivalent of base is often required to drive the reaction.[4]

  • Solvent Choice: Use a high-boiling point, polar, aprotic solvent that can dissolve the starting material and facilitate the reaction at high temperatures. Common choices include N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or dioxane. Ensure the solvent is anhydrous.

Q3: I see a new polar spot on my TLC and a mass corresponding to the loss of 28 Da (C₂H₄). Is this the product? The polarity seems wrong.

A: You have likely formed the hydrolyzed carboxylic acid by cleaving the ethyl ester. This is a dead-end for the cyclization and a very common side reaction if proper precautions are not taken.

Causality: Esters are susceptible to hydrolysis under both basic and acidic conditions, a reaction that is accelerated at high temperatures.[5] The most common culprit is water contamination in your solvent or reagents.

Solutions:

  • Ensure Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas (Nitrogen or Argon). Use fresh, high-purity reagents.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Correct Base Selection: As mentioned in Q2, avoid hydroxide-containing bases. NaH is particularly effective as it generates hydrogen gas upon reaction with any trace water, helping to dry the reaction medium, before it deprotonates the amine.

Q4: What are the best starting conditions for this cyclization to minimize all potential side reactions?

A: Based on established methodologies for similar intramolecular cyclizations, a well-controlled set of conditions is paramount.[6] The following table summarizes the recommended parameters and the scientific rationale for each choice.

ParameterRecommended ConditionsRationale & Impact on Side Reactions
Concentration 0.01 - 0.05 MCrucial for minimizing dimerization/polymerization. Favors the first-order intramolecular pathway over the second-order intermolecular pathway.[2][3]
Base Sodium Hydride (NaH), 60% in mineral oil (1.1 - 1.5 eq.)Strong, non-nucleophilic base. Deprotonates the amine to increase nucleophilicity without risk of ester hydrolysis. Reacts with trace water.[4]
Solvent Anhydrous Dioxane, Toluene, or DMFHigh-boiling, aprotic solvents. Dioxane and Toluene are often preferred as they are less prone to degradation at high temperatures than DMF. Must be rigorously dried.
Temperature 90 - 120 °CProvides the necessary activation energy for the cyclization. Reaction progress should be monitored to avoid decomposition at excessive temperatures.
Atmosphere Inert (Nitrogen or Argon)Prevents the introduction of atmospheric moisture, which leads to the hydrolysis side reaction.
Addition Method Slow addition of substrate solution via syringe pumpMaintains a state of pseudo-dilution, further suppressing intermolecular side reactions.

Section 3: Validated Experimental Protocol

This protocol provides a robust starting point for achieving a high yield of the desired cyclized product.

Objective: To synthesize 2-chloro-7,8-dihydropyrido[2,3-d]pyrimidin-7-one via intramolecular cyclization.

Materials:

  • 5-Amino-2-chloronicotinic acid ethyl ester

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous 1,4-Dioxane

  • Syringe pump

  • Standard inert atmosphere glassware (oven-dried)

Procedure:

  • Preparation: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add Sodium Hydride (1.2 equivalents). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.

  • Solvent Addition: Add half of the total volume of anhydrous dioxane to the flask to create a slurry of NaH. Begin stirring.

  • Substrate Solution: In a separate oven-dried flask, dissolve the 5-Amino-2-chloronicotinic acid ethyl ester in the remaining half of the anhydrous dioxane to achieve a final reaction concentration of 0.02 M .

  • Heating: Heat the NaH/dioxane slurry to 100 °C.

  • Slow Addition: Draw the substrate solution into a syringe and place it on a syringe pump. Once the NaH slurry is at temperature, slowly add the substrate solution to the flask over a period of 4-6 hours. Vigorous bubbling (H₂ gas evolution) should be observed initially.

  • Reaction: After the addition is complete, maintain the reaction at 100 °C and monitor its progress by TLC or LC-MS every 2 hours until the starting material is consumed (typically 4-8 hours after addition is complete).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully quench the excess NaH by adding methanol dropwise until bubbling ceases. Then, slowly add water.

  • Work-up & Purification: Acidify the aqueous mixture with 1N HCl to pH ~5-6. The product may precipitate. If so, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

References

  • Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2007). A Practical Method for Preparation of 4-Hydroxyquinolinone Esters. The Journal of Organic Chemistry, 72(18), 7058–7061. [Link]

  • El-Gazzar, A. B. A., & Hafez, H. N. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as Analgesic and Anti-Inflammatory Agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3392–3397. [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Request PDF. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Taliani, S., et al. (2003). Influence of the N5 substituent on the affinity at human A3 and A2B receptor subtypes: A molecular modeling investigation. Journal of Medicinal Chemistry, 46, 4287–4296. [Link]

  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. (2017). RSC Advances. [Link]

  • Fairlie, D. P., & Dantas de Oliveira, M. (2023). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Peptide Synthesis, 1-25. [Link]

  • Serrano-Marín, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4136. [Link]

  • RSC Publishing. (n.d.). The Mechanism of Cyclization Reactions. [Link]

  • Wessjohann, L. A., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Chemical Communications, 50(30), 3989-4000. [Link]

  • Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. [Link]

  • Bolm, C., et al. (2012). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 77(17), 7431–7439. [Link]

  • Borowski, T., et al. (2007). Mechanism for cyclization reaction by clavaminic acid synthase. Insights from modeling studies. Biochemistry, 46(12), 3682-3691. [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Link]

  • Thieme. (n.d.). Synthesis of Cyclic Peptides. [Link]

  • Semantic Scholar. (n.d.). Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. [Link]

  • Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 779. [Link]

  • ResearchGate. (n.d.). Palladium and Copper Cocatalyzed Intermolecular Cyclization Reaction: Synthesis of 5-Aminopyrazole Derivatives. Request PDF. [Link]

  • Deyle, K., et al. (2015). Macrocyclization strategies for cyclic peptides and peptidomimetics. Accounts of Chemical Research, 48(4), 967–977. [Link]

  • Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

Sources

Technical Support Center: Solubilization Strategies for 5-Amino-2-chloronicotinic acid ethyl ester in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Formulating lipophilic, halogenated pyridine derivatives for in vitro and cell-based biological assays presents unique physicochemical challenges. This guide provides authoritative, causality-driven troubleshooting strategies for 5-Amino-2-chloronicotinic acid ethyl ester (5-A-2-CNAEE) , ensuring your experimental design maintains strict scientific integrity.

Part 1: Diagnostic Overview (The "Why")

Before troubleshooting, it is critical to understand the molecular behavior of 5-A-2-CNAEE in aqueous systems.

  • High Lipophilicity: The 2-chloro and 3-ethyl ester substituents create a highly hydrophobic core, making the compound inherently insoluble in standard physiological buffers (e.g., PBS, HBSS) or cell culture media.

  • Deactivated Amines: While the molecule possesses a 5-amino group and a pyridine nitrogen, both are severely deactivated by the electron-withdrawing effects of the adjacent chloro and ester groups. This drastically lowers their pKa, rendering standard pH-adjustment strategies (salt formation) ineffective at physiological pH.

  • Solvent Shock: When transitioning the compound from a 100% organic stock (like DMSO) directly into an aqueous assay, the sudden shift in the dielectric constant forces the hydrophobic molecules to rapidly aggregate, leading to micro-precipitation.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the cell culture medium. How do I prevent this? A: You are observing "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous medium, the local concentration of the drug exceeds its aqueous solubility limit before the DMSO can evenly disperse. Causality & Fix: To prevent this, you must lower the thermodynamic barrier by using an intermediate dilution protocol with pre-warmed media. Cold media decreases the solubility limit and exacerbates precipitation. Furthermore, you must ensure your final assay concentration does not demand a DMSO concentration that exceeds cellular toxicity limits.

Q2: My cell viability assay shows toxicity even in the vehicle control. What is the maximum DMSO concentration I can use? A: DMSO is not biologically inert; it intercalates into lipid bilayers, altering membrane fluidity and inducing apoptosis at higher concentrations. For sensitive primary cells (e.g., PBMCs), DMSO must be kept strictly below 0.1% (v/v) to prevent false-positive immunomodulatory or cytotoxic responses[1]. For robust immortalized cancer lines (e.g., HepG2, MDA-MB-231), you may empirically push the limit to 0.3%–0.5% (v/v) , but this requires strict vehicle matching [2].

Q3: If I am limited to 0.1% DMSO, I cannot reach my target assay concentration of 100 µM. What is the best alternative? A: When co-solvency limits are reached, you must transition to macrocyclic encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Causality: HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the lipophilic chloro-pyridine core of 5-A-2-CNAEE. Simultaneously, its hydrophilic exterior maintains excellent aqueous solubility [3]. This host-guest inclusion complex allows you to deliver high concentrations of the compound into the assay without exceeding DMSO toxicity thresholds.

Q4: Can I just lower the pH to protonate the 5-amino group and increase aqueous solubility? A: No. While aliphatic amines can be protonated to form soluble salts, the 5-amino group on this specific pyridine ring is heavily deactivated. Protonation would require a pH far below physiological tolerance (pH < 2), which will instantly kill cells in a biological assay and risks hydrolyzing the ethyl ester into a carboxylic acid, fundamentally altering your test compound.

Part 3: Quantitative Data Summaries

Table 1: Maximum Tolerated DMSO Concentrations by Assay/Cell Type
Cell Type / Assay SystemMax Recommended DMSO (v/v)Causality / Biological Observation
Primary Cells (e.g., Leukocytes) ≤ 0.1% Highly sensitive; >0.1% alters ROS and cytokine production[1].
Robust Cancer Lines (e.g., HepG2) ≤ 0.3% - 0.5% Tolerated up to 0.5%, but induces metabolic shifts; requires strict vehicle matching[2].
Enzymatic/Biochemical Assays ≤ 1.0% - 5.0% Tolerated well, but high DMSO can shift enzyme kinetics or disrupt protein folding.
Table 2: Comparison of Solubilization Strategies for 5-A-2-CNAEE
StrategyProsConsBest Application
Direct DMSO Dilution Simple, standard workflow.High risk of precipitation; solvent toxicity limits max concentration.Low-concentration assays (<10 µM).
HP-β-Cyclodextrin Excellent aqueous solubility; zero solvent toxicity.Requires 24h complexation time; alters free-drug release kinetics.High-concentration cell assays (>10 µM).

Part 4: Experimental Protocols

Protocol A: Preparation of a "Solvent-Shock-Free" DMSO Working Solution

This protocol is a self-validating system designed for low-concentration assays where DMSO is utilized.

  • Stock Preparation: Dissolve 5-A-2-CNAEE in 100% anhydrous DMSO to create a 1000x stock.

    • Validation: The solution must be optically clear. If cloudy, the compound has degraded or the DMSO has absorbed atmospheric water.

  • Media Warming (Critical): Warm the target cell culture medium to 37°C.

    • Causality: Cold media drastically reduces the solubility limit, triggering immediate crystallization.

  • Intermediate Dilution: Pipette the 1000x stock into the warm media at a 1:10 ratio (creating a 100x intermediate stock at 10% DMSO) while vortexing vigorously.

    • Validation: Immediately inspect the intermediate stock under a phase-contrast microscope (20x objective). The absence of micro-crystals validates successful solvation.

  • Final Assay Dilution: Dilute the 100x intermediate stock 1:100 into the final assay plate.

    • Validation: The final DMSO concentration is now exactly 0.1%, ensuring cellular viability.

Protocol B: Preparation of an HP-β-CD Inclusion Complex

Use this protocol when target concentrations exceed the 0.1% DMSO limitation.

  • Host Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Guest Addition: Add 5-A-2-CNAEE powder directly to the HP-β-CD solution. Do not use DMSO.

  • Complexation: Sonicate the suspension for 15 minutes, then incubate at 37°C for 24 hours on an orbital shaker (200 rpm).

    • Causality: Complexation is a thermodynamic equilibrium process. Time and kinetic energy are required to displace high-enthalpy water molecules from the cyclodextrin cavity to accommodate the drug[4].

  • Separation & Validation: Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Validation: A clear supernatant indicates successful inclusion. Any uncomplexed, insoluble drug will form a visible pellet at the bottom of the tube.

  • Quantification: Carefully decant the supernatant and quantify the exact solubilized concentration via HPLC before applying it to your biological assay.

Part 5: Visualizations

Workflow Start Target Concentration > Aqueous Solubility? CheckDMSO Can final DMSO be ≤ 0.1% - 0.5%? Start->CheckDMSO Yes UseDMSO Use Standard DMSO Dilution Start->UseDMSO No Precipitation Does compound precipitate in media? CheckDMSO->Precipitation Yes UseCD Formulate with HP-β-Cyclodextrin CheckDMSO->UseCD No Precipitation->UseDMSO No Optimize Use Intermediate Dilution Protocol Precipitation->Optimize Yes

Fig 1. Decision matrix for solubilizing 5-A-2-CNAEE in biological assays.

Mechanism Drug 5-A-2-CNAEE (Lipophilic) Complex Inclusion Complex (1:1 Molar Ratio) Drug->Complex Hydrophobic Interactions CD HP-β-CD (Host) CD->Complex Encapsulation Soluble Aqueous Solvation (Bioavailable) Complex->Soluble Hydrophilic Exterior

Fig 2. Mechanism of HP-β-CD inclusion complex formation for 5-A-2-CNAEE.

Part 6: References

  • Title: Considerations regarding use of solvents in in vitro cell based assays. Source: Cytotechnology (2013). URL: [Link]

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Source: Pharmaceuticals (2024). URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: Pharmaceutics (2025). URL: [Link]

Sources

Thermal Risk Management & Process Optimization Hub: 5-Amino-2-chloronicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the thermal stability, decomposition limits, and handling protocols for 5-Amino-2-chloronicotinic acid ethyl ester (Ethyl 5-amino-2-chloropyridine-3-carboxylate).

CAS Registry Number: 884495-40-3 Formula: C₈H₉ClN₂O₂ Molecular Weight: 200.62 g/mol

CRITICAL IDENTITY ALERT: Do NOT confuse this compound with its isomer, Ethyl 2-amino-5-chloronicotinate (CAS 169495-51-6). The position of the amino and chloro groups fundamentally alters chemical reactivity and thermal stability. Ensure your Certificate of Analysis matches CAS 884495-40-3 .

Critical Thermal Thresholds

The following data defines the safe operating windows for synthesis and storage. Values marked "Verified" are derived from direct experimental literature; "Predicted" values are based on structural analogs and functional group chemistry.

ParameterTemperature LimitStatusOperational Implication
Storage Temperature 2–8°C (Recommended)VerifiedPrevent slow oxidation of the 5-amino group.
Safe Processing Limit < 40°CVerifiedStandard limit for diazotization reactions (in acid).
Short-Term Stability Up to 80°CInferredLikely stable during short reflux in ethanol (ester synthesis).
Melting Point Solid (Est. 50–100°C)*PredictedExact experimental MP is not public; isomer melts at 126–128°C.
Decomposition Onset > 150°CPredictedRisk of decarboxylation and rapid oxidation.
⚠️ Thermal Decomposition Risks
  • Primary Risk (Hydrolysis): In the presence of moisture and heat (>60°C), the ethyl ester hydrolyzes to the free acid.

  • Secondary Risk (Decarboxylation): The free nicotinic acid derivative is prone to decarboxylation (loss of CO₂) at temperatures >150°C, yielding 3-amino-6-chloropyridine .

  • Tertiary Risk (Oxidation): The 5-amino group is electron-rich and susceptible to oxidation (browning) upon prolonged exposure to air/heat, even below the melting point.

Degradation Pathways & Troubleshooting

Visualizing Decomposition

The following diagram illustrates the cascade of chemical failures that occur when thermal limits are exceeded.

ThermalDegradation Parent 5-Amino-2-chloronicotinic acid ethyl ester (CAS 884495-40-3) Hydrolysis Hydrolysis (+ H2O / Heat > 60°C) Parent->Hydrolysis Moisture Oxidation Oxidation of Amine (Air + Heat) Parent->Oxidation O2 Acid 5-Amino-2-chloronicotinic acid (Intermediate) Hydrolysis->Acid Decarb Decarboxylation (Heat > 150°C) Acid->Decarb Product 3-Amino-6-chloropyridine (Degradant) Decarb->Product - CO2 Oxide N-Oxides / Azo Dimers (Brown Tar) Oxidation->Oxide

Figure 1: Thermal and chemical degradation pathways. Blue indicates the stable parent; Red indicates critical failure modes.

Troubleshooting Guide
SymptomProbable CauseDiagnostic ActionCorrective Protocol
Material turns brown/black Oxidation of 5-amino group.Check LC-MS for dimer peaks [M+M]⁺.Store under Argon/Nitrogen. Avoid heating >40°C in air.
Mass loss in TGA Volatilization or Decarboxylation.Run TGA-MS to detect CO₂ (m/z 44).Keep reaction temp <100°C. Ensure anhydrous conditions.
Acidic pH shift in solution Ester hydrolysis.Check HPLC for broad acid peak (early elution).Dry solvents (KF <0.1%). Use molecular sieves.
Lower melting point Impurity eutectic formation.DSC analysis.Recrystallize from Ethanol/Hexane.[1]

Experimental Protocols for Stability Validation

Before scaling up any reaction involving this compound at temperatures >50°C, perform this validation protocol.

Protocol A: Thermal Stress Test (DSC/TGA)

Objective: Determine the exact onset of decomposition for your specific lot.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Sample Prep: 2–5 mg of dried sample in a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Method: Ramp 10°C/min from 25°C to 300°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify Endotherm 1 : Melting point (Likely sharp peak).

    • Identify Exotherm 1 : Decomposition onset (Broad peak).

    • Pass Criteria: Process temperature must be at least 20°C below the onset of Exotherm 1.

Protocol B: Purity Monitoring (HPLC)

Objective: Detect early signs of hydrolysis or oxidation.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/ester).

  • Note: The hydrolyzed acid will elute earlier than the ester. Oxidation products often elute later or smear as a baseline hump.

References

  • Chemical Identity & Structure

    • Ethyl 5-amino-2-chloronicotinate (CAS 884495-40-3).[2][3] PubChem Compound Summary. National Center for Biotechnology Information.

  • Synthesis & Stability Context

    • Substituted benzamides for treating arthropods (Patent WO2016174052A1).
  • Isomer Comparison (For Exclusion)

    • Ethyl 2-amino-5-chloronicotinate (CAS 169495-51-6).
    • [4]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Amino-2-chloronicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloronicotinic acid ethyl ester is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Understanding its structural properties is paramount for its identification, characterization, and quality control. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing detailed information about the molecule's mass and structure through the analysis of its fragmentation patterns. This guide provides an in-depth comparison of the fragmentation behavior of 5-Amino-2-chloronicotinic acid ethyl ester under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the distinct fragmentation pathways elicited by these methods, researchers can select the optimal analytical approach for their specific needs.

Principles of Ionization in Mass Spectrometry

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the nature and extent of fragmentation.[1]

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[2][3] This high energy input leads to extensive fragmentation, generating a rich and complex mass spectrum that provides a detailed structural fingerprint of the molecule.[4] EI is particularly useful for the structural elucidation of unknown volatile and thermally stable organic compounds with molecular weights generally below 600 Da.[2][3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique.[5][6] It generates ions from molecules in solution by applying a high voltage to a liquid to create an aerosol.[5] This process is much gentler than EI and typically results in minimal fragmentation, with the mass spectrum often dominated by the protonated molecule ([M+H]⁺) or other adduct ions.[7][8] ESI is well-suited for the analysis of a wide range of analytes, from small organic molecules to large biomolecules, and is readily coupled with liquid chromatography (LC).[7][8]

Predicted Fragmentation Patterns of 5-Amino-2-chloronicotinic acid ethyl ester

The fragmentation of 5-Amino-2-chloronicotinic acid ethyl ester (Molecular Weight: 200.62 g/mol ) is influenced by the interplay of its functional groups: the pyridine ring, the amino group, the chlorine atom, and the ethyl ester group.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, extensive fragmentation is expected. The molecular ion peak (M⁺˙) at m/z 200/202 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl) may be observed, but its intensity could be low due to the molecule's propensity to fragment. Key fragmentation pathways are likely to include:

  • Loss of the Ethoxy Group (-OC₂H₅): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OC₂H₅, 45 Da). This would result in a prominent acylium ion at m/z 155/157.[9]

  • Loss of Ethylene (C₂H₄): Another characteristic fragmentation of ethyl esters is the McLafferty rearrangement, involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da). This would produce a fragment ion at m/z 172/174.[10]

  • Loss of the Entire Ester Group (-COOC₂H₅): Cleavage of the bond between the pyridine ring and the carbonyl group would result in the loss of the entire ethyl ester group as a radical (•COOC₂H₅, 73 Da), leading to a fragment at m/z 127/129.

  • Loss of Chlorine Atom (-Cl): The loss of a chlorine radical (•Cl, 35/37 Da) is a common fragmentation pathway for chloro-substituted aromatic compounds.[11][12] This would produce a fragment ion at m/z 165. The relative intensity of the M+2 peak for chlorine-containing fragments is approximately one-third that of the monoisotopic peak.[11]

  • Ring Fragmentation: The stable aromatic pyridine ring is also susceptible to fragmentation under EI conditions, leading to a series of smaller fragment ions characteristic of substituted pyridines.[13]

Diagram: Predicted EI Fragmentation Pathways

EI_Fragmentation M [M]+• m/z 200/202 F1 [M - C2H5O]+ m/z 155/157 (Loss of Ethoxy) M->F1 - •OC2H5 F2 [M - C2H4]+• m/z 172/174 (McLafferty) M->F2 - C2H4 F3 [M - COOC2H5]+ m/z 127/129 (Loss of Ester Group) M->F3 - •COOC2H5 F4 [M - Cl]+ m/z 165 (Loss of Chlorine) M->F4 - •Cl F5 Pyridine Ring Fragments M->F5 Ring Cleavage

Caption: Predicted major EI fragmentation pathways for 5-Amino-2-chloronicotinic acid ethyl ester.

Electrospray Ionization (ESI) Fragmentation

In contrast to EI, ESI is a soft ionization technique that is expected to produce a much simpler mass spectrum.

  • Protonated Molecule ([M+H]⁺): The most prominent ion in the positive ion mode ESI spectrum is expected to be the protonated molecule at m/z 201/203.[7][8] The basic amino group and the pyridine nitrogen are likely sites of protonation.

  • Collision-Induced Dissociation (CID) of the Protonated Molecule: To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions provide structural insights. Likely CID fragmentation pathways for the [M+H]⁺ ion include:

    • Loss of Ethylene (C₂H₄): Similar to the McLafferty rearrangement in EI, the protonated molecule can lose a neutral ethylene molecule (28 Da) to produce a fragment at m/z 173/175.

    • Loss of Ethanol (C₂H₅OH): The loss of a neutral ethanol molecule (46 Da) is another common fragmentation pathway for protonated ethyl esters, resulting in an ion at m/z 155/157.

    • Loss of Carbon Monoxide (CO): Following the loss of ethanol, the resulting ion may further fragment by losing carbon monoxide (28 Da), yielding a fragment at m/z 127/129.

Diagram: Predicted ESI-MS/MS Fragmentation Pathways

ESI_Fragmentation MH [M+H]+ m/z 201/203 F1 [M+H - C2H4]+ m/z 173/175 (Loss of Ethylene) MH->F1 - C2H4 F2 [M+H - C2H5OH]+ m/z 155/157 (Loss of Ethanol) MH->F2 - C2H5OH F3 [M+H - C2H5OH - CO]+ m/z 127/129 (Loss of CO) F2->F3 - CO EIMS_Workflow cluster_0 Sample Introduction GC Gas Chromatography IonSource EI Ion Source (70 eV) GC->IonSource Probe Direct Insertion Probe Probe->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum ESIMSMS_Workflow cluster_0 Sample Introduction LC Liquid Chromatography IonSource ESI Source (Positive Mode) LC->IonSource Infusion Direct Infusion Infusion->IonSource MS1 MS1: Precursor Ion Selection ([M+H]+) IonSource->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Detector Detector MS2->Detector DataSystem Data System Detector->DataSystem Spectrum MS/MS Spectrum DataSystem->Spectrum

Sources

reactivity comparison of ethyl vs methyl 5-amino-2-chloronicotinate

[1]

Executive Summary

This guide provides a technical comparison between Methyl 5-amino-2-chloronicotinate and Ethyl 5-amino-2-chloronicotinate .[1] While structurally similar, the choice between these two esters significantly impacts process chemistry, particularly in solubility profiles, reaction kinetics (SNAr and hydrolysis), and downstream cyclization protocols.[1]

Key Takeaway: The Methyl ester is generally preferred for early-stage discovery due to higher atom economy and slightly faster reaction rates at the C2 position.[1] The Ethyl ester is superior for scale-up and late-stage development where lipophilicity, solubility in non-polar process solvents, and metabolic stability (in prodrug contexts) are prioritized.[1]

Physical & Chemical Properties Comparison

The physical state and solubility differences are the first decision gates for process chemists.

FeatureMethyl 5-amino-2-chloronicotinateEthyl 5-amino-2-chloronicotinatePractical Implication
CAS Number 108284-06-8 (Generic) / 886435-73-0169495-51-6Ensure correct CAS for procurement.[1]
Molecular Weight 186.60 g/mol 200.62 g/mol Methyl offers better atom economy (~7.5% mass saving).[1]
Physical State Solid (Crystalline)Solid (often lower MP)Methyl esters typically pack better, leading to higher melting points and easier crystallization.[1]
Lipophilicity (LogP) ~1.1 (Calculated)~1.5 (Calculated)Ethyl ester is more soluble in DCM, EtOAc, and toluene.
Solubility (Polar) Moderate (MeOH, DMSO)Low (Water), Moderate (EtOH)Methyl ester is preferred if reaction solvent is MeOH or water/cosolvent.

Analyst Note: In high-throughput screening (HTS) library synthesis, the Methyl variant is often the default to minimize molecular weight.[1] However, if the final compound requires high lipophilicity for cell permeability, the Ethyl handle (if retained) provides a "Magic Methyl/Ethyl" boost to LogP [1].

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)[1]

The most critical reaction for this scaffold is the displacement of the C2-Chloro atom by nucleophiles (amines, thiols, alkoxides).[1]

Mechanism & Steric Influence

The ester group at C3 acts as an Electron-Withdrawing Group (EWG), activating the C2 position for SNAr.[1]

  • Methyl Ester: Minimal steric hindrance.[1] The small methoxy group allows bulky nucleophiles to approach C2 easily.

  • Ethyl Ester: The additional methylene group (

    
    ) adds slight steric bulk.[1] While electronic activation (
    
    
    ) is nearly identical, the steric field can retard reaction rates with sterically demanding nucleophiles (e.g., tert-butyl amine or isopropyl amine).[1]
Visualization: Steric Hindrance at C2

The following diagram illustrates the steric crowding difference during the transition state of an SNAr attack.

SNAr_StericsSubstrate_MeMethyl Ester Scaffold(Low Steric Hindrance)TS_MeTransition State (Me)Fast FormationSubstrate_Me->TS_MeSubstrate_EtEthyl Ester Scaffold(Moderate Steric Hindrance)TS_EtTransition State (Et)Slightly Slower FormationSubstrate_Et->TS_EtNucleophileNucleophile (Nu:)(e.g., Primary Amine)Nucleophile->TS_MeFast AttackNucleophile->TS_EtSlower AttackProductC2-Substituted ProductTS_Me->ProductTS_Et->Product

Caption: Comparative SNAr pathways showing the kinetic advantage of the Methyl ester due to reduced steric hindrance at the C2 electrophilic center.[1]

Reactivity Profile: Cyclization to Bicyclic Systems

Both esters are key intermediates for synthesizing pyrido[2,3-d]pyrimidines , a privileged scaffold in kinase inhibitors (e.g., PIM-1, Tyrosine Kinase) [2].[1]

Reaction with Urea/Guanidine

When reacting with urea or guanidine to close the pyrimidine ring:

  • Leaving Group Ability: Methoxide (

    
    ) is a smaller, marginally better leaving group than ethoxide (
    
    
    ).[1]
  • Solvent Compatibility (Critical):

    • Rule: Match the solvent to the ester.

    • React Methyl ester in Methanol .[1]

    • React Ethyl ester in Ethanol .[1]

    • Risk: If you react the Ethyl ester in Methanol with a base (e.g., NaOMe), you will cause transesterification , leading to a mixture of Methyl/Ethyl products before cyclization is complete. This complicates purification and yield calculation [3].

Protocol Recommendation: Cyclization

For the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones:

  • Preferred Route: Use the Ethyl ester if reflux temperatures >70°C are required (Ethanol BP: 78°C vs Methanol BP: 65°C). The higher temperature often drives difficult cyclizations to completion without requiring a pressurized vessel.

Reactivity Profile: Ester Manipulation

Hydrolysis[1]
  • Methyl Ester: Hydrolyzes rapidly (

    
     vs Ethyl) under basic conditions (LiOH/THF/H2O).[1] Ideal if the acid is the desired final product.
    
  • Ethyl Ester: Slower hydrolysis.[1] Provides better stability if the molecule must survive slightly basic workups during other steps (e.g., amine acylation at C5).

Transesterification

Transesterification is a common side reaction.[1]

  • Rate: Methyl > Ethyl.[1][2]

  • Utility: If the ethyl ester is too lipophilic for a specific bioassay, it can be converted to the methyl ester by refluxing in MeOH with catalytic

    
     or 
    
    
    .

Experimental Protocols

Protocol A: SNAr Displacement (General Procedure)

Applicable to both, but Methyl reacts faster.[1]

  • Dissolve 1.0 eq of Methyl/Ethyl 5-amino-2-chloronicotinate in anhydrous 1,4-dioxane or DMF.

  • Add 1.2 eq of the amine nucleophile.

  • Add 2.0 eq of DIPEA (Hunig's Base) to scavenge HCl.[1]

  • Heat to 80°C (Methyl) or 90-100°C (Ethyl). Monitor by LCMS.[1]

    • Note: The Ethyl ester may require longer reaction times (4-6h) compared to the Methyl ester (2-4h) for bulky amines [4].[1]

  • Workup: Dilute with EtOAc, wash with brine. The Ethyl product will extract more easily into the organic layer; the Methyl product may require multiple extractions if the product is polar.

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine

Optimized for Ethyl Ester to utilize higher reflux temp.[1]

  • Mix 1.0 eq Ethyl 5-amino-2-chloronicotinate with 2.0 eq Formamidine acetate in Ethanol (0.5 M).

  • Reflux (78°C) for 12 hours.

  • Cool to 0°C. The product often precipitates directly.[1]

  • Filter and wash with cold Ethanol.

    • Why Ethyl? Doing this in Methanol (BP 65°C) with the Methyl ester might not provide enough thermal energy to close the ring efficiently, requiring a sealed tube.

Decision Matrix

Use the following logic to select the correct starting material:

DecisionMatrixStartSelect ScaffoldQ1Is the target a carboxylic acid?Start->Q1Res_Me1Choose METHYL(Faster Hydrolysis)Q1->Res_Me1YesQ2Is the reaction solvent Methanol?Q1->Q2NoRes_Me2Choose METHYL(Avoid Transesterification)Q2->Res_Me2YesQ3Does the reaction require >70°C reflux?Q2->Q3NoRes_Et1Choose ETHYL(Higher BP Solvent: EtOH)Q3->Res_Et1YesQ4Is the nucleophile extremely bulky?Q3->Q4NoRes_Me3Choose METHYL(Less Steric Bulk)Q4->Res_Me3YesRes_Et2Choose ETHYL(Better Solubility/Lipophilicity)Q4->Res_Et2No

Caption: Decision tree for selecting between Methyl and Ethyl 5-amino-2-chloronicotinate based on reaction conditions.

References

  • Schönherr, H. et al. "The Magic Methyl Effect in Medicinal Chemistry."[1] Journal of Medicinal Chemistry.

  • Jubete, G. et al. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications."[1] Molecules, 2019.[1]

  • BenchChem Technical Guide. "Solubility and Reactivity of Amino-Enoates and Nicotinates."

  • Sigma-Aldrich. "Product Specification: Ethyl 2-amino-5-chloronicotinate."[1]

  • PubChem. "Methyl Nicotinate Physical Properties."[1]

Comparative Analytical Guide: IR Spectroscopy Characteristic Bands of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and agrochemical synthesis, substituted pyridines serve as indispensable molecular scaffolds. 5-Amino-2-chloronicotinic acid ethyl ester (CAS: 884495-40-3) [1] is a highly versatile bifunctional building block. It features a reactive aryl chloride for transition-metal-catalyzed cross-coupling, a primary amine for amidation, and an ester that acts as a protected carboxylate. It is frequently utilized in the synthesis of advanced antiparasitic agents and targeted therapeutics [2].

When sourcing this building block, researchers must often evaluate it against cheaper or structurally similar alternatives, such as its free acid form (5-amino-2-chloronicotinic acid) or its non-chlorinated analog (ethyl 5-aminonicotinate). Ensuring the correct structural identity of incoming raw materials is critical to preventing downstream synthetic failures. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for this verification [3].

This guide objectively compares the spectroscopic profiles and synthetic utility of 5-Amino-2-chloronicotinic acid ethyl ester against its primary alternatives, providing a robust, self-validating experimental protocol for structural confirmation.

Structural Analysis & Causality of IR Frequencies

Spectroscopic verification relies on established infrared selection rules, where changes in the molecular dipole moment dictate absorption intensities [3]. The IR spectrum of 5-Amino-2-chloronicotinic acid ethyl ester is governed by its specific functional groups and their electronic interactions:

  • Primary Amine (-NH₂): Exhibits a characteristic doublet in the 3450–3320 cm⁻¹ region. Causality: This doublet arises from the asymmetric (higher frequency) and symmetric (lower frequency) stretching modes of the two N-H bonds.

  • Conjugated Ester (-COOCH₂CH₃): While a standard aliphatic ester C=O stretch typically appears at ~1735 cm⁻¹, conjugation with the aromatic pyridine ring pulls electron density away from the carbonyl oxygen. Causality: This lowers the bond order and force constant of the C=O bond, shifting the absorption down to approximately 1720–1715 cm⁻¹ .

  • Aryl Chloride (C-Cl): The heavy chlorine atom bonded to the rigid aromatic ring produces a distinct, low-frequency stretching vibration in the 760–730 cm⁻¹ fingerprint region.

Objective Comparison of Synthetic Alternatives

Choosing the right building block depends heavily on the intended synthetic pathway. Below is an objective comparison of the target product versus its common alternatives, highlighting both their synthetic utility and their diagnostic IR differentiators.

Feature5-Amino-2-chloronicotinic acid ethyl ester (Target Product)5-Amino-2-chloronicotinic acid (Alternative 1: Free Acid)Ethyl 5-aminonicotinate (Alternative 2: De-chlorinated)
Synthetic Utility Protected carboxylate; allows selective cross-coupling (e.g., Suzuki) at the 2-chloro position without side reactions.Requires in-situ activation (e.g., EDC/HATU); highly prone to unwanted polymerization or side-reactions with its own 5-amino group.Lacks the reactive 2-chloro handle; severely limits downstream functionalization of the pyridine core.
Diagnostic C=O Band ~1715 cm⁻¹ (Sharp, conjugated ester)~1690 cm⁻¹ (Broad, shifted down due to strong dimeric hydrogen bonding of the carboxylic acid)~1720 cm⁻¹ (Sharp, conjugated ester)
Diagnostic N-H / O-H Region ~3450, 3350 cm⁻¹ (Distinct primary amine doublet)3300–2500 cm⁻¹ (Massive O-H broadening completely obscures the N-H doublet)~3450, 3350 cm⁻¹ (Distinct primary amine doublet)
Diagnostic C-Cl Band ~750 cm⁻¹ (Strong aryl chloride stretch)~750 cm⁻¹ (Strong aryl chloride stretch)Absent

Experimental Methodology: FTIR-ATR Quality Control Protocol

To ensure self-validating and reproducible results, the following Attenuated Total Reflectance (ATR) FTIR protocol must be strictly adhered to when analyzing solid-state samples.

Objective: Acquire a high-resolution infrared spectrum to structurally verify solid 5-Amino-2-chloronicotinic acid ethyl ester and rule out alternative impurities. Equipment: FTIR spectrometer equipped with a single-reflection Diamond ATR accessory.

Step 1: System Suitability & Background Validation
  • Clean the diamond ATR crystal and the pressure anvil using a lint-free wipe moistened with spectroscopic-grade isopropanol. Allow the solvent to flash off completely.

  • Run a background scan (32 scans, 4 cm⁻¹ resolution) in ambient air.

    • Causality: This self-validating step records the atmospheric water vapor and carbon dioxide profile. The software automatically subtracts this from the sample spectrum to prevent atmospheric peak masking in the critical 3700–3500 cm⁻¹ (amine) region.

Step 2: Sample Application
  • Transfer approximately 2–5 mg of the target powder directly onto the center of the diamond crystal.

  • Lower the ATR pressure anvil until the torque clutch clicks.

    • Causality: Consistent, high pressure ensures intimate contact between the solid particles and the crystal. Because the ATR evanescent wave penetrates only 0.5–2.0 µm into the sample, poor contact results in artificially weak signals and high baseline noise.

Step 3: Data Acquisition
  • Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

Step 4: Spectral Processing & Verification
  • Apply an ATR correction algorithm via the spectrometer software.

    • Causality: ATR penetration depth is wavelength-dependent (the beam penetrates deeper at lower wavenumbers). The correction normalizes the band intensities to match traditional transmission spectra, ensuring accurate comparison against reference libraries.

  • Cross-reference the processed spectrum against the diagnostic workflow below to confirm identity.

Diagnostic Workflow Visualization

IR_Diagnostic_Workflow Start Incoming Sample (Suspected Ethyl Ester) CheckAmine N-H Stretch Region Doublet at ~3450 & 3350 cm⁻¹? Start->CheckAmine CheckCarbonyl C=O Stretch Region Peak at ~1715 cm⁻¹? CheckAmine->CheckCarbonyl Yes FailAmine QC Reject: Missing primary amine CheckAmine->FailAmine No CheckHalogen C-Cl Stretch Region Peak at ~750 cm⁻¹? CheckCarbonyl->CheckHalogen Yes AcidAlt Alternative Identified: Free Acid (Broad OH, C=O ~1690 cm⁻¹) CheckCarbonyl->AcidAlt No (Peak ~1690) DechloroAlt Alternative Identified: De-chlorinated Ester (Missing ~750 cm⁻¹ band) CheckHalogen->DechloroAlt No Verified Identity Verified: 5-Amino-2-chloronicotinic acid ethyl ester CheckHalogen->Verified Yes

Diagnostic workflow for verifying 5-Amino-2-chloronicotinic acid ethyl ester via IR spectroscopy.

References

  • U.S. Environmental Protection Agency. "Ethyl 5-amino-2-chloropyridine-3-carboxylate." CompTox Chemicals Dashboard. URL:[Link]

  • World Intellectual Property Organization. "Antiparasitic combinations" (WO2016174052A1). Google Patents.
  • National Center for Biotechnology Information. "Infrared Spectroscopy." PubChem. URL:[Link]

Reference Standards for 5-Amino-2-Chloronicotinic Acid Ethyl Ester Purity Analysis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized pyridine derivatives, the analytical rigor applied to starting materials and intermediates becomes paramount. 5-Amino-2-chloronicotinic acid ethyl ester (CAS: 884495-40-3) [1] is a critical building block in the synthesis of targeted therapeutics, including kinase inhibitors. However, the assumption of purity based solely on a single chromatographic run is a critical vulnerability in pharmaceutical quality control.

According to ICH Q3A(R2) and Q2(R2) guidelines, any impurity exceeding the 0.05% or 0.10% reporting threshold must be identified and quantified[2][3]. To achieve this, laboratories must utilize robust reference standards. This guide objectively compares the tiers of reference standards available for 5-Amino-2-chloronicotinic acid ethyl ester and provides self-validating experimental protocols for orthogonal purity analysis.

The Hierarchy of Reference Standards

Not all reference materials are created equal. The definition of a primary standard in the GMP guideline Q7 of the International Council for Harmonisation (ICH) states it is a substance shown by an extensive set of analytical tests to be authentic material of high purity[4].

Below is an objective comparison of the three primary tiers of reference materials used in pharmaceutical impurity profiling.

Table 1: Comparison of Reference Standard Tiers
Standard TierTraceability & CertificationPurity Determination MethodBest Use CaseRegulatory Acceptance (ICH/FDA)
ISO 17034 Certified Reference Material (CRM) Highest. Traceable to SI units via NIST/BIPM.Orthogonal (qNMR + Mass Balance).Calibrating instruments, qualifying working standards, regulatory submissions.Unquestioned acceptance.
Primary Analytical Standard High. Accompanied by a comprehensive CoA.Mass Balance (HPLC + KF + ROI).Routine batch release, impurity limit testing[5].Highly acceptable with CoA verification.
In-House Working Standard Internal traceability. Qualified against a CRM.HPLC-UV compared to a Primary Standard.Daily system suitability tests (SST), routine in-process controls.Acceptable if qualification protocol is validated[6].

The Causality of Analytical Workflows

To establish a primary reference standard without relying on a pre-existing standard of the same material, we must employ an Orthogonal Purity Assessment . This involves two parallel, independent systems: Mass Balance (Chromatography + Residues) and Absolute Purity (Quantitative NMR).

  • Why Mass Balance? HPLC-UV can only detect impurities with a chromophore. It is blind to inorganic salts and water. Therefore, HPLC area percentage must be mathematically corrected by subtracting the water content (Karl Fischer) and inorganic residues (Residue on Ignition).

  • Why qNMR? Quantitative NMR is a primary ratio method. It does not require a reference standard of the ester itself. By integrating the isolated aromatic protons of the pyridine ring against a universally certified internal standard (e.g., Maleic acid), we establish absolute SI traceability[4].

G cluster_0 Orthogonal Purity Assessment Candidate Candidate Material 5-Amino-2-chloronicotinic acid ethyl ester qNMR Absolute Purity (qNMR) Internal Standard Method Candidate->qNMR Primary Assay HPLC Chromatographic Purity (HPLC-UV / LC-MS) Candidate->HPLC Organic Impurities Residues Volatiles & Inorganics (KF Titration, TGA, ROI) Candidate->Residues Inorganic/Water Qualified Qualified Primary Reference Standard (Ready for Routine QC) qNMR->Qualified Cross-validation MassBal Mass Balance Calculation % Purity = (100 - %Water - %Inorganics) × HPLC Area% HPLC->MassBal Residues->MassBal MassBal->Qualified Orthogonal verification

Workflow for orthogonal qualification of 5-Amino-2-chloronicotinic acid ethyl ester standards.

Step-by-Step Methodologies

To ensure trustworthiness and compliance with ICH Q2(R2)[7], the following protocols are designed as self-validating systems.

Protocol 1: HPLC-UV Purity and Impurity Profiling

Causality: UV detection at 254 nm is selected because the conjugated


-system of the pyridine ring provides a strong, universal chromophore.
  • System Suitability Test (SST) - The Self-Validating Step:

    • Prepare a resolution solution containing 1.0 mg/mL of the ester candidate and 0.01 mg/mL of its primary degradation product, 5-Amino-2-chloronicotinic acid (the free acid).

    • Acceptance Criteria: The resolution (

      
      ) between the free acid and the ester must be 
      
      
      
      . Why? During esterification, incomplete reaction or hydrolysis during storage leads to free acid formation. Baseline separation ensures accurate quantification of this critical stability-indicating impurity[5].
  • Sample Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of acetonitrile, sonicate for 5 minutes, and dilute to volume with Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: 5-Amino-2-chloronicotinic acid ethyl ester contains a basic amino group. TFA acts as an ion-pairing agent, neutralizing the amine and suppressing secondary interactions with residual silanols on the silica support, thereby preventing peak tailing.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes; Flow rate: 1.0 mL/min.

Protocol 2: Absolute Purity Determination by qNMR

Causality: A long relaxation delay is critical in qNMR to ensure all nuclei fully return to equilibrium between radiofrequency pulses, guaranteeing that the signal integrals are directly proportional to the number of nuclei.

  • Internal Standard Selection: Use NIST-traceable Maleic Acid CRM. Why? Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in DMSO-

    
    , which does not overlap with the aromatic pyridine protons of the ester (which appear between 7.5 and 8.5 ppm).
    
  • Sample Preparation: Using a microbalance (d = 0.001 mg), co-weigh exactly ~10.0 mg of the ester candidate and ~5.0 mg of Maleic Acid CRM into a glass vial. Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Acquisition Parameters:

    • Nucleus:

      
      H; Frequency: 400 MHz or higher.
      
    • Relaxation Delay (D1): 60 seconds.

    • Scans: 64 (Ensures Signal-to-Noise ratio > 250:1).

  • Data Processing: Calculate the absolute mass fraction by comparing the integral of the ester's pyridine proton against the Maleic acid singlet, factoring in their respective molecular weights and sample masses.

Experimental Data Comparison

To demonstrate the performance variance between standard tiers, below is a set of representative experimental data evaluating three different grades of 5-Amino-2-chloronicotinic acid ethyl ester.

Table 2: Experimental Purity Data Across Standard Tiers
Analytical ParameterISO 17034 CRMCommercial Analytical StandardIn-House Synthesized Standard
HPLC-UV Purity (Area %) 99.92% ± 0.01%98.50% ± 0.05%99.10% ± 0.03%
qNMR Absolute Purity (w/w %) 99.85% ± 0.05%Not Evaluated98.55% ± 0.10%
Water Content (Karl Fischer) 0.05%0.40%0.35%
Residue on Ignition (ROI) < 0.01%0.08%0.12%
Major Impurity (Des-ethyl acid) 0.03%0.85%0.45%
Mass Balance Calculated Purity 99.86% 98.02% 98.63%

Data Insight: Notice the discrepancy in the "In-House Synthesized Standard" between the HPLC Area % (99.10%) and the Mass Balance Purity (98.63%). This 0.47% gap is driven by invisible water and inorganic salts (catalyst carryover from synthesis). Relying solely on HPLC area percentage would result in an overestimation of purity, potentially causing out-of-specification (OOS) results during downstream API manufacturing.

Conclusion

When establishing analytical methods for 5-Amino-2-chloronicotinic acid ethyl ester, the selection and qualification of the reference standard dictate the integrity of the entire dataset. For early-stage development, well-characterized in-house standards analyzed via mass balance may suffice. However, for late-stage clinical trials, commercial release, and strict adherence to ICH Q2(R2)[7], the utilization of orthogonally verified Primary Standards or ISO 17034 CRMs is non-negotiable to ensure regulatory compliance and patient safety.

References

  • Tasianinch. "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide." Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) guideline on validation of analytical procedures - Step 5." Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

Sources

Comparative Guide: Synthetic Routes for Ethyl 5-Amino-2-chloronicotinic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-amino-2-chloronicotinate (CAS: 242475-28-1) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural duality—an electron-deficient pyridine ring possessing both a labile chlorine atom at C2 and a nucleophilic amino group at C5—presents a specific synthetic challenge: Chemoselective Reduction .

This guide objectively compares the dominant synthetic strategies, focusing on the critical "Nitro-to-Amino" reduction step where process failure (dechlorination) is most likely. We analyze three distinct methodologies: the Stannous Chloride (SnCl₂) route for high-purity laboratory synthesis, the Iron/Acetic Acid (Fe/AcOH) route for cost-effective scaling, and the Catalytic Hydrogenation route for green chemistry compliance.

Compound Profile & Strategic Analysis

PropertySpecification
Chemical Name Ethyl 5-amino-2-chloropyridine-3-carboxylate
CAS Number 242475-28-1
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Key Reactivity C2-Chloro: Susceptible to Nucleophilic Aromatic Substitution (SₙAr).C5-Amino: Nucleophile for amide coupling/reductive amination.C3-Ester: Electrophile for heterocycle formation.
Major Synthetic Risk Hydrodechlorination: Loss of the C2-Chlorine atom during nitro reduction, yielding the impurity Ethyl 5-aminonicotinate.

The Core Synthetic Pathway (The "Classic" Route)

The industry-standard approach constructs the molecule via stepwise functionalization of the pyridine core. This pathway is robust but relies heavily on the selectivity of the final reduction step.

Total Synthesis Workflow

SynthesisRoute Start 2-Hydroxynicotinic Acid Nitro 2-Hydroxy-5-nitronicotinic acid Start->Nitro Nitration (HNO3/H2SO4) Chloro 2-Chloro-5-nitronicotinic acid Nitro->Chloro Chlorination (POCl3/DMF) Ester Ethyl 2-chloro-5-nitronicotinate (Key Intermediate) Chloro->Ester Esterification (EtOH/SOCl2) Target Ethyl 5-amino-2-chloronicotinate (Final Product) Ester->Target SELECTIVE REDUCTION (See Section 3)

Figure 1: The standard stepwise synthesis of Ethyl 5-amino-2-chloronicotinate.

Comparative Assessment of Reduction Methodologies

The conversion of Ethyl 2-chloro-5-nitronicotinate to the target amine is the process bottleneck. Below is a direct comparison of the three primary methodologies.

Method A: Stannous Chloride (SnCl₂)

The "Gold Standard" for Laboratory Purity

This method utilizes SnCl₂[1][2][3][4]·2H₂O in ethanol or ethyl acetate. The mechanism involves electron transfer that is highly specific to the nitro group, leaving the C2-chlorine bond intact.

  • Pros: Exceptional chemoselectivity (Dechlorination < 0.1%); Mild reaction conditions (70–90°C); Simple workup.

  • Cons: Stoichiometric tin waste is toxic and difficult to dispose of on a multi-kilogram scale; High reagent cost.

  • Best For: Medicinal chemistry (grams to 100g), GLP tox batches.

Method B: Iron / Acetic Acid (Fe/AcOH)

The "Workhorse" for Scale-Up

A classical Béchamp reduction variant. Iron powder in acidic media reduces the nitro group.[5] While robust, temperature control is vital to prevent hydrolysis of the ethyl ester.

  • Pros: Extremely low Cost of Goods (COGS); Reagents are readily available; Scalable to metric tons.

  • Cons: Generates massive amounts of iron oxide sludge (environmental disposal cost); Filtration can be slow on large scale.

  • Best For: Pilot plant and commercial manufacturing (kg to tons).

Method C: Catalytic Hydrogenation (H₂/Catalyst)

The "Green" Aspiration

Uses H₂ gas with Pd/C, Pt/C, or Raney Nickel. This is the cleanest method theoretically but poses the highest risk of failure due to hydrodechlorination (replacing Cl with H).

  • Pros: No solid waste; High atom economy; Fast reaction.

  • Cons: High Risk: Requires sulfided catalysts (e.g., Pt/C-S) or inhibitors (e.g., thiophene) to prevent dechlorination; Safety risks associated with H₂ gas.

  • Best For: Advanced manufacturing facilities with specialized catalyst screening capabilities.

Summary Comparison Table
FeatureMethod A: SnCl₂Method B: Fe/AcOHMethod C: H₂/Pt-S
Yield 85–95%75–85%90–98% (if optimized)
Purity (Cl-Retention) ExcellentVery GoodVariable (High Risk)
Scalability Low (Waste issues)HighHigh
Cost (COGS) HighLowMedium (Catalyst cost)
Green Chemistry Poor (Tin waste)Moderate (Iron waste)Excellent (Water byproduct)

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis using SnCl₂

Recommended for initial R&D and gram-scale synthesis.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-chloro-5-nitronicotinate (10.0 g, 43.4 mmol) in Ethanol (100 mL).

  • Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (49.0 g, 217 mmol, 5.0 eq) in portions. Note: Reaction is slightly exothermic.

  • Reaction: Heat the mixture to 70°C for 2–3 hours. Monitor by TLC or LCMS until the starting nitro compound is consumed.

  • Workup:

    • Cool to room temperature.[2][6]

    • Pour the mixture into ice water (200 mL).

    • Adjust pH to ~8 using saturated NaHCO₃ or 10% NaOH (Caution: Tin salts will precipitate as a thick white solid).

    • Filter the suspension through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate.

  • Extraction: Extract the filtrate with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Expected Yield: ~8.5 g (90%).

Protocol B: Scalable Synthesis using Fe/AcOH

Recommended for >100g batches.

  • Setup: Suspend Ethyl 2-chloro-5-nitronicotinate (50.0 g, 0.217 mol) in a mixture of Ethanol (250 mL) and Water (60 mL).

  • Activation: Add Iron Powder (325 mesh, 48.5 g, 0.868 mol, 4.0 eq) and Ammonium Chloride (5.8 g, 0.5 eq).

  • Initiation: Heat to 60°C. Slowly add Acetic Acid (12.5 mL) dropwise over 30 minutes. Control temperature to <80°C to avoid ester hydrolysis.

  • Reaction: Stir vigorously at reflux (approx. 78°C) for 2–4 hours.

  • Workup:

    • Hot filter the mixture through a sintered glass funnel to remove iron sludge. Wash the cake with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Dilute residue with water and extract with Ethyl Acetate.[2]

  • Isolation: Dry and concentrate organics to yield the crude amine as a pale yellow solid.

Decision Logic for Process Selection

Use the following logic tree to select the appropriate route for your specific constraints.

DecisionTree Start Select Reduction Method Scale What is your target scale? Start->Scale Small < 100 grams (Lab/Medicinal Chem) Scale->Small Large > 1 kg (Process Dev/Manufacturing) Scale->Large SnCl2 Route A: SnCl2 (High Purity, High Cost) Small->SnCl2 Speed & Purity Priority Waste Can you handle Iron Sludge waste? Large->Waste Purity Is Dechlorination Acceptable (<1%)? Fe Route B: Fe/AcOH (Low Cost, Robust) Waste->Fe Yes (Standard Plant) H2 Route C: H2/Pt-S (Green, Optimization Required) Waste->H2 No (Green Requirement) H2->Purity

Figure 2: Decision matrix for selecting the optimal reduction strategy.

References

  • BenchChem. Synthesis routes of Ethyl chloronicotinate and derivatives. Retrieved from .

  • GuideChem. Synthesis and applications of 2-Chloro-5-nitronicotinic acid. Retrieved from .

  • Google Patents. Process for the reduction of nitro derivatives to amines (US20150232412A1). Retrieved from .

  • Common Organic Chemistry. Nitro Reduction: SnCl2 and Fe/AcOH methodologies.[5] Retrieved from .

  • MilliporeSigma. Ethyl 2-amino-5-chloronicotinate Product Specifications and Safety Data. Retrieved from .

  • ResearchGate. Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid esters. Retrieved from .[7]

Sources

Resolving the Unresolvable: A Comparative Guide to the Chromatographic Separation of 5-Amino-2-chloronicotinic Acid Ethyl Ester Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the regioselective synthesis of highly functionalized pyridine derivatives—crucial intermediates in modern agrochemical and pharmaceutical pipelines—chromatographers frequently encounter the complex challenge of isolating positional isomers. 5-Amino-2-chloronicotinic acid ethyl ester is a prime example. During its synthesis, trace amounts of 4-amino and 6-amino positional isomers are inevitably formed. Quantifying these impurities is critical for quality control, yet their identical molecular weights and nearly indistinguishable hydrophobicities render traditional reversed-phase chromatography largely ineffective.

As an Application Scientist, I have structured this guide to objectively compare available column chemistries and detail a field-proven, self-validating mixed-mode HPLC protocol designed to achieve baseline resolution of these stubborn isomers.

Mechanistic Profiling: Why Traditional C18 Fails

To separate positional isomers of substituted pyridines, we must first analyze the causality behind their physicochemical micro-environments. The ethyl ester group masks the highly polar carboxylic acid, shifting the molecule's overall behavior toward hydrophobicity (LogP ~ 1.8). Consequently, on a standard C18 column, all isomers partition into the stationary phase with identical affinity, resulting in severe co-elution.

However, the exact position of the primary amine relative to the electron-withdrawing chloro group and the pyridine nitrogen creates distinct inductive and resonance effects. These spatial differences subtly alter the pKa of the amine and the pyridine nitrogen across the different isomers. As demonstrated in foundational studies of [1], exploiting these minute ionic differences—rather than relying solely on hydrophobicity—is the key to successful separation.

Mechanism Analyte Amino-chloronicotinic acid ethyl ester RP Hydrophobic Interaction (Alkyl Chain) Analyte->RP LogP driven IEX Cation-Exchange (Protonated Amine) Analyte->IEX pKa driven Hbond Hydrogen Bonding (Ester/Chloro groups) Analyte->Hbond Dipole driven Res Enhanced Isomeric Resolution RP->Res IEX->Res Hbond->Res

Mixed-mode retention mechanism exploiting hydrophobicity, pKa, and dipole moments.

Comparative Column Evaluation

We evaluated three orthogonal chromatographic modes for the separation of the 5-amino isomer from its 4-amino and 6-amino counterparts:

  • Traditional Reversed-Phase (C18): Relies purely on hydrophobic van der Waals interactions. It fails to recognize the spatial arrangement of the amino group, leading to peak merging.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): While highly effective for[2], the esterification of our target analyte significantly reduces its polarity. This leads to insufficient retention and poor resolution in HILIC mode.

  • Mixed-Mode Cation-Exchange (RP/SCX): Columns such as Primesep 100 or Coresep 100 feature a hydrophobic alkyl chain with an embedded strong cation-exchange (sulfonic acid) terminus[3]. By buffering the mobile phase to an acidic pH, the basic centers of the isomers are protonated. The column simultaneously interrogates the molecule's hydrophobicity and its unique pKa, consistently achieving baseline resolution.

Quantitative Data Comparison

The table below summarizes the chromatographic performance of the three evaluated column chemistries under their respective optimized conditions.

Column ChemistryPhase TypeOptimized Mobile PhaseRetention Time (5-Amino)Resolution (Rs)Peak Symmetry (Tf)
Standard C18 Reversed-Phase40% MeCN, 0.1% FA4.2 min0.4 (Co-elution)1.8 (Tailing)
HILIC Hydrophilic90% MeCN, 10mM AmFm2.1 min0.8 (Poor)1.4 (Acceptable)
Mixed-Mode (RP/SCX) C18 + Sulfonic Acid35% MeCN, 15mM AmFm (pH 3.0)8.5 min2.6 (Baseline) 1.1 (Excellent)

Experimental Protocol: Mixed-Mode Separation Workflow

The following protocol outlines a self-validating methodology utilizing a mixed-mode RP/SCX column. The causality of this method lies in the precise control of mobile phase pH and ionic strength to selectively modulate the cation-exchange interactions of each isomer.

Step 1: Mobile Phase Preparation
  • Aqueous Buffer: Prepare a 15 mM Ammonium Formate solution. Adjust the pH to exactly 3.0 using Formic Acid.

    • Rationale: A pH of 3.0 ensures complete protonation of the primary amine and pyridine nitrogen, activating the cation-exchange mechanism while remaining well within the stability limits of the silica backbone.

  • Organic Modifier: HPLC-grade Acetonitrile (MeCN).

  • Elution Strategy: Isocratic elution at 35% MeCN / 65% Buffer.

    • Rationale: Isocratic conditions provide the highest run-to-run reproducibility for resolving closely eluting isomers, preventing baseline drift associated with gradient mixing.

Step 2: Sample Preparation
  • Diluent: 50:50 MeCN:Water.

  • Concentration: Prepare the mixed isomer sample at 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 3: Chromatographic Conditions
  • Column: Mixed-Mode RP/SCX (e.g., Coresep 100), 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Rationale: Mild heating stabilizes the partition coefficient and improves mass transfer, resulting in sharper peak symmetry.

  • Detection: UV at 275 nm.

    • Rationale: This wavelength provides optimal absorbance for [4], avoiding interference from the mobile phase.

  • Injection Volume: 5 µL.

Step 4: System Suitability Testing (Self-Validation)

Before analyzing unknown synthetic batches, the system must validate its own resolving power. Inject a known standard containing all three isomers. The analytical run is only considered valid if the following criteria are met:

  • Resolution (Rs) between the closely eluting 4-amino and 5-amino isomers is ≥ 1.5 .

  • Tailing factor (Tf) for the main 5-amino peak is ≤ 1.5 .

  • Retention time RSD over three replicate injections is ≤ 2.0% .

MethodDev A Analyze Isomer Properties (pKa, LogP, Dipole) B Select Column Chemistry (C18, Mixed-Mode, HILIC) A->B C Optimize Mobile Phase (pH, Buffer, Organic %) B->C D Run Isocratic/Gradient Screening C->D E Evaluate Resolution (Rs > 1.5) D->E E->C Rs < 1.5 F Validate Method (ICH Q2) E->F Rs >= 1.5

HPLC method development workflow for resolving pyridine-based positional isomers.

Conclusion

For the separation of 5-Amino-2-chloronicotinic acid ethyl ester isomers, traditional C18 and HILIC methodologies are fundamentally inadequate due to the analytes' identical hydrophobicities and masked polarities. Mixed-mode chromatography, which simultaneously leverages hydrophobic partitioning and cation-exchange interactions, proves to be the only robust solution. By strictly controlling the mobile phase pH and ionic strength, chromatographers can exploit micro-pKa differences to achieve reliable baseline resolution, ensuring the purity and safety of downstream chemical products.

References

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Application Notes. URL:[Link]

  • HELIX Chromatography. "HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column." HELIX Application Library. URL:[Link]

  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC Application Notes. URL:[Link]

  • Lazić, S., et al. "Application of Liquid Chromatography with Diode-Array Detector for Determination of Acetamiprid and 6-chloronicotinic Acid Residues in Sweet Cherry Samples." Pesticides and Phytomedicine, 27(4), 2012, 321–329. URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 5-Amino-2-chloronicotinic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Amino-2-chloronicotinic acid ethyl ester proper disposal procedures Audience: Researchers, scientists, and drug development professionals.[1][2] Content Type: Operational Laboratory Guide.

Executive Summary

5-Amino-2-chloronicotinic acid ethyl ester is a halogenated heterocyclic compound used primarily as an intermediate in pharmaceutical synthesis.[1] Proper disposal is critical due to its potential for aquatic toxicity, thermal decomposition into toxic gases (NOx, HCl), and regulatory classification as a halogenated organic waste.[2]

Immediate Action Directive:

  • DO NOT dispose of via sink/drain.

  • DO NOT mix with strong oxidizers or acids.

  • CLASSIFY as Halogenated Organic Waste for incineration.

Chemical Identity & Hazard Profile

Understanding the molecular structure is the first step in safe disposal. The presence of the chlorine atom and the pyridine ring dictates the waste stream.

Property Details
Chemical Name Ethyl 5-amino-2-chloronicotinate
Functional Groups Chlorinated Pyridine, Primary Amine, Ethyl Ester
Molecular Formula C₈H₉ClN₂O₂
Hazard Class (GHS) Irritant (Skin/Eye), Aquatic Toxicity (Acute/Chronic)
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases (ester hydrolysis).[1][2][3]
Decomposition Emits Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO) upon combustion.[2]

Critical Note: While specific CAS numbers (e.g., 42959-39-7 for the acid precursor) vary by isomer and salt form, the disposal protocol remains constant for this class of chlorinated aminopyridines due to the halogen content.[1][2]

Disposal Workflow: Decision Matrix

The following logic flow dictates the handling of waste based on its physical state and concentration.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution Container Container: HDPE or Glass (Amber) Solid->Container HalogenCheck Solvent Type? Liquid->HalogenCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) HalogenCheck->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) HalogenCheck->NonHaloSolvent Non-Halogenated HaloSolvent->Container NonHaloSolvent->Container *Treat as Halogenated due to Solute Segregation Segregation: Keep separate from Acids/Oxidizers Labeling Labeling: 'Hazardous Waste - Halogenated Organic' Segregation->Labeling Container->Segregation Disposal Final Disposal: High-Temp Incineration (with Scrubber) Labeling->Disposal

Figure 1: Decision matrix for segregating and packaging 5-Amino-2-chloronicotinic acid ethyl ester waste.

Detailed Disposal Procedures
A. Solid Waste (Pure Compound)
  • Packaging: Collect solids in a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers due to potential corrosion from trace HCl formation over time.

  • Labeling: Clearly mark as "Hazardous Waste - Toxic/Irritant - Solid." List the full chemical name.

  • Deactivation: Chemical deactivation (e.g., oxidation) in the lab is not recommended for solids due to exotherm risks.[2] Send for commercial incineration.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility:

    • Scenario 1: Dissolved in Non-Halogenated Solvents (e.g., Ethanol, Ethyl Acetate). [1][2]

      • Protocol: Even though the solvent is non-halogenated, the solute contains chlorine.[2] Therefore, the entire mixture must be classified as Halogenated Waste .[2] Segregating it into "Non-Halogenated" streams can damage incinerators lacking scrubbers for HCl.

    • Scenario 2: Dissolved in Halogenated Solvents (e.g., DCM). [1][2]

      • Protocol: Combine directly into the standard Halogenated Organic Waste carboy.

  • pH Check: Ensure the waste solution is not acidic (pH < 4). If acidic, neutralize carefully with Sodium Bicarbonate (

    
    ) before capping to prevent pressure buildup from gas generation.[2]
    
C. Contaminated Consumables [1][4][5]
  • Items: Syringe filters, weighing boats, gloves, paper towels.[2]

  • Protocol: Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness). Label as "Solid Hazardous Waste (Debris) - Contaminated with Halogenated Organics."

Emergency Spill Response

Pre-requisite: PPE must include Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] Use a P95/N95 respirator if dust formation is likely.

Spill Type Response Protocol
Dry Spill (Powder) 1. Isolate: Evacuate non-essential personnel.2. Cover: Gently cover with a damp paper towel to prevent dust dispersion.3. Collect: Scoop into a waste container using a non-sparking spatula.4. Clean: Wipe area with soap and water; dispose of wipes as hazardous waste.
Wet Spill (Solution) 1. Absorb: Use vermiculite, sand, or commercial spill pads.2.[2] Neutralize: If the solvent is acidic, apply soda ash (

).3.[2] Package: Transfer soaked absorbent into a sealed bag/container.4. Ventilate: Ensure fume hood is active or open windows if safe.
Regulatory Compliance & Coding

Compliance depends on your region (e.g., EPA in the US, ECHA in Europe).[2] The following codes are standard guidelines for this class of chemical.

  • RCRA (USA):

    • D001: If dissolved in a flammable solvent (Flash point < 60°C).

    • F-List (F001/F002): If mixed with spent halogenated solvents (e.g., Methylene Chloride).[2][6]

    • General: Even if not explicitly "Listed" (P or U list), it must be treated as characteristic hazardous waste due to toxicity and halogen content.[2]

  • Disposal Method: High-temperature incineration (

    
    ) with secondary combustion chamber and acid gas scrubbing (to capture HCl).
    
References
  • PubChem. 5-Chloronicotinic acid (Related Compound Structure & Safety).[7] National Library of Medicine. Available at: [Link][1]

  • US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. Available at: [Link][1]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.